Executive Summary & Chemical Identity[1][2][3] Ethyl 2-(4-(methylamino)phenyl)acetate is a specialized organic intermediate utilized primarily in medicinal chemistry as a building block for N-methylated aniline scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3]
Ethyl 2-(4-(methylamino)phenyl)acetate is a specialized organic intermediate utilized primarily in medicinal chemistry as a building block for N-methylated aniline scaffolds. Its dual functionality—combining a reactive secondary amine with a protected carboxylate (ethyl ester)—makes it a critical node in the synthesis of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and bioconjugate linkers.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Property
Specification
CAS Number
68787-97-3
IUPAC Name
Ethyl 2-[4-(methylamino)phenyl]acetate
Molecular Formula
C₁₁H₁₅NO₂
Molecular Weight
193.24 g/mol
SMILES
CCOC(=O)CC1=CC=C(NC)C=C1
Appearance
Pale yellow to colorless oil (tends to darken upon oxidation)
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Calculated)
~5.0 (Aniline nitrogen)
Synthetic Methodology: The "Selectivity First" Approach
As a Senior Application Scientist, I advise against direct alkylation of ethyl 4-aminophenylacetate with methyl iodide (MeI). That pathway invariably yields a statistical mixture of unreacted starting material, the desired mono-methyl product, and the N,N-dimethyl impurity, necessitating tedious chromatographic separation.
Recommended Protocol:Reductive Amination (Borch Reaction)
This self-validating protocol utilizes in situ iminium ion formation followed by selective hydride reduction, ensuring high fidelity for the mono-methylated species.
Reaction Scheme (DOT Visualization)
Figure 1: Selective mono-methylation workflow via reductive amination to avoid over-alkylation.
Step-by-Step Protocol
Imine Formation:
Dissolve Ethyl 4-aminophenylacetate (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Add Paraformaldehyde (3.0 eq) and a catalytic amount of Acetic Acid (AcOH).
Mechanistic Insight: The excess formaldehyde drives the equilibrium toward the hemiaminal/imine species. Unlike MeI alkylation, this step is reversible, allowing correction before the irreversible reduction.
Why NaBH₃CN? It is less aggressive than NaBH₄ and selectively reduces the protonated iminium ion over the aldehyde or ketone, preserving the ester functionality.
Work-up & Purification:
Quench with saturated NaHCO₃ (aq) to neutralize acid.
Extract with Dichloromethane (DCM).
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The secondary amine (product) will elute between the primary amine (starting material) and the tertiary amine (trace impurity).
Applications in Drug Discovery[6][12]
This compound serves as a "privileged structure" intermediate. Its pharmacophore features—an aromatic linker, a hydrogen-bond donor (secondary amine), and an ester handle—are ubiquitous in modern medicinal chemistry.
A. Kinase Inhibitor Scaffolds
The N-methylaniline moiety is a common motif in ATP-competitive kinase inhibitors. The methyl group often occupies a specific hydrophobic pocket (e.g., the gatekeeper region) within the kinase domain, improving potency and selectivity compared to the unsubstituted aniline.
B. Prodrug Design & Linker Chemistry
The ethyl ester functions as a "masked" carboxylic acid.
In Vivo: Esterases hydrolyze the ethyl group to release the free phenylacetic acid derivative, which is a known COX-inhibitor pharmacophore (similar to Diclofenac or Lumiracoxib precursors).
PROTACs: The secondary amine provides a specific attachment point for E3 ligase ligands or target warheads via amide coupling or further alkylation.
C. Decision Logic for Library Synthesis
Figure 2: Divergent synthesis pathways utilizing the scaffold for distinct therapeutic classes.
Analytical Characterization & Quality Control
To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed:
¹H NMR (CDCl₃, 400 MHz):
δ 1.25 (t, 3H): Ester methyl group.
δ 2.85 (s, 3H): N-Methyl singlet (Diagnostic peak; distinct from broad NH₂ or 6H dimethyl).
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.
Handling: Use nitrile gloves. Avoid inhalation of dust/vapors.
Spill Response: Absorb with sand/vermiculite; neutralize surfaces with dilute acetic acid if necessary.
References
National Institute of Standards and Technology (NIST). (2023). Benzeneacetic acid, ethyl ester (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(4-(methylamino)phenyl)acetate
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucida...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of ethyl 2-(4-(methylamino)phenyl)acetate. We will delve into the core spectroscopic techniques, offering not just procedural steps but also the underlying scientific principles that justify each experimental choice. This document is designed to be a self-validating resource, grounding its protocols in established chemical theory and providing comprehensive references for further exploration.
Introduction: The Importance of Unambiguous Characterization
Ethyl 2-(4-(methylamino)phenyl)acetate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Its structure, comprising a para-substituted benzene ring with a secondary amine and an ethyl ester functional group, presents a unique set of spectroscopic features. Accurate and thorough structural elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of a compound. This guide will demonstrate a logical and efficient workflow for achieving this for our target molecule.
I. Synthesis and Sample Preparation: The Foundation of Accurate Analysis
A robust analytical workflow begins with a well-understood and purified sample. The synthesis of ethyl 2-(4-(methylamino)phenyl)acetate can be approached through several established synthetic routes. Understanding the chosen route is critical for anticipating potential impurities that could complicate spectral interpretation.
A common and direct method for the synthesis of ethyl 2-(4-(methylamino)phenyl)acetate is the Fischer esterification of 4-(methylamino)phenylacetic acid with ethanol in the presence of an acid catalyst.[1][2][3]
Reaction:
Experimental Protocol: Synthesis via Fischer Esterification
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methylamino)phenylacetic acid (1 equivalent) and absolute ethanol (10-20 equivalents, serving as both reactant and solvent).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl 2-(4-(methylamino)phenyl)acetate.
The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) before proceeding with spectroscopic analysis. A commercial source for this compound is also available, which can provide a reference standard.[4]
II. Spectroscopic Analysis: A Multi-faceted Approach to Structure Determination
A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure. Each technique provides a unique piece of the structural puzzle.
A. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the rapid identification of key functional groups within a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation: Place a small drop of the purified liquid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Expected IR Spectral Features for Ethyl 2-(4-(methylamino)phenyl)acetate:
Wavenumber (cm⁻¹)
Vibration Type
Expected Appearance
Rationale
~3400
N-H Stretch (Secondary Amine)
Sharp, medium intensity peak.
Characteristic of N-H stretching in secondary aromatic amines.
3100-3000
C-H Stretch (Aromatic)
Multiple weak to medium peaks.
Corresponds to the C-H stretching vibrations of the benzene ring.
2980-2850
C-H Stretch (Aliphatic)
Multiple medium to strong peaks.
Arises from the C-H stretching of the CH₂ and CH₃ groups in the ethyl and acetate moieties.
~1735
C=O Stretch (Ester)
Strong, sharp peak.
A characteristic and intense absorption for the carbonyl group in an ester.
~1610, ~1520
C=C Stretch (Aromatic)
Medium to strong peaks.
Indicative of the carbon-carbon double bond stretching within the benzene ring.
~1250, ~1050
C-O Stretch (Ester)
Two strong peaks.
Corresponding to the asymmetric and symmetric C-O-C stretching of the ester group.
~1320
C-N Stretch (Aromatic Amine)
Medium to strong peak.
Characteristic of the stretching vibration of the bond between the aromatic carbon and the nitrogen atom.
B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a GC or direct infusion probe.
Ionization: Subject the sample to a standard electron ionization energy of 70 eV.
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
Expected Mass Spectral Features for Ethyl 2-(4-(methylamino)phenyl)acetate (MW: 193.24 g/mol ):
m/z
Fragment Ion
Fragmentation Pathway
Rationale
193
[M]⁺
Molecular Ion
The intact molecule with one electron removed. Its presence confirms the molecular weight.
148
[M - OCH₂CH₃]⁺
Loss of the ethoxy group
A common fragmentation pathway for ethyl esters.
120
[M - COOCH₂CH₃]⁺
Loss of the ethyl acetate group
Cleavage of the bond between the benzylic carbon and the carbonyl group.
106
[C₇H₈N]⁺
Benzylic cleavage with rearrangement
A characteristic fragment for N-alkylanilines.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition: Acquire the proton NMR spectrum.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a broadband proton-decoupled pulse sequence.
2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectral Data for Ethyl 2-(4-(methylamino)phenyl)acetate (in CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.1
Doublet
2H
H-2, H-6 (Aromatic)
Protons ortho to the CH₂ group.
~6.6
Doublet
2H
H-3, H-5 (Aromatic)
Protons ortho to the NHCH₃ group, shielded by the electron-donating amine.
~4.1
Quartet
2H
-O-CH₂ -CH₃
Methylene protons of the ethyl group, split by the adjacent methyl group.
~3.5
Singlet
2H
-CH₂ -COO-
Methylene protons adjacent to the aromatic ring and the carbonyl group.
~3.7
Singlet (broad)
1H
-NH -CH₃
The proton on the nitrogen atom; may be broad due to exchange.
~2.8
Singlet
3H
-NH-CH₃
Methyl protons attached to the nitrogen.
~1.2
Triplet
3H
-O-CH₂-CH₃
Methyl protons of the ethyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data for Ethyl 2-(4-(methylamino)phenyl)acetate (in CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~172
C =O
Ester carbonyl carbon.
~147
C -4 (Aromatic)
Aromatic carbon attached to the nitrogen, deshielded.
~130
C -2, C -6 (Aromatic)
Aromatic carbons ortho to the CH₂ group.
~125
C -1 (Aromatic)
Quaternary aromatic carbon attached to the CH₂ group.
~113
C -3, C -5 (Aromatic)
Aromatic carbons ortho to the NHCH₃ group, shielded.
~61
-O-C H₂-CH₃
Methylene carbon of the ethyl group.
~40
-C H₂-COO-
Methylene carbon adjacent to the aromatic ring and carbonyl.
~31
-NH-C H₃
Methyl carbon attached to the nitrogen.
~14
-O-CH₂-C H₃
Methyl carbon of the ethyl group.
Note: The predicted chemical shifts are based on the analysis of similar structures, such as ethyl 2-(4-aminophenyl)acetate, and general principles of NMR spectroscopy. Actual experimental values may vary slightly.[5]
III. Data Integration and Final Structure Confirmation
The final step in structure elucidation is the integration of all spectroscopic data to build a cohesive and self-validating argument for the proposed structure.
Workflow for Structure Confirmation:
Caption: Workflow for the structure elucidation of ethyl 2-(4-(methylamino)phenyl)acetate.
The IR spectrum confirms the presence of the N-H, C=O, and aromatic functionalities. The mass spectrum provides the molecular weight of 193 g/mol and a fragmentation pattern consistent with an ethyl phenylacetate derivative. The ¹H and ¹³C NMR spectra provide the precise number and environment of each proton and carbon atom, and 2D NMR experiments can definitively establish the connectivity between them. The combined data from these techniques provides an unambiguous confirmation of the structure of ethyl 2-(4-(methylamino)phenyl)acetate.
IV. Conclusion
The structure elucidation of a molecule as seemingly simple as ethyl 2-(4-(methylamino)phenyl)acetate requires a systematic and multi-faceted analytical approach. By combining rational synthesis and purification with the power of IR, MS, and NMR spectroscopy, a complete and confident structural assignment can be achieved. This guide has provided a framework for this process, emphasizing the importance of not only acquiring high-quality data but also understanding the fundamental principles that allow for its accurate interpretation.
References
PubChem. p-Aminophenylacetic acid ethyl ester. National Center for Biotechnology Information. [Link]
Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 993. [Link]
Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
1H NMR spectrum of ethyl 2-(4-(methylamino)phenyl)acetate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(4-(methylamino)phenyl)acetate Introduction Ethyl 2-(4-(methylamino)phenyl)acetate is a substituted phenylacetate derivative. Molecules of this class are sign...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(4-(methylamino)phenyl)acetate
Introduction
Ethyl 2-(4-(methylamino)phenyl)acetate is a substituted phenylacetate derivative. Molecules of this class are significant in medicinal chemistry and organic synthesis, often serving as intermediates in the construction of more complex bioactive molecules. Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the identity of final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for the structural analysis of such organic molecules in solution.[1]
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 2-(4-(methylamino)phenyl)acetate. Moving beyond a simple peak list, this document explains the underlying principles governing the observed chemical shifts, multiplicities, and coupling constants. It is designed for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and require a deeper understanding of spectral interpretation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct sets of non-equivalent protons within the molecule. Due to the molecule's symmetry and electronic structure, we can classify the 15 protons into seven unique chemical environments.
Caption: Standard workflow for ¹H NMR analysis of the target compound.
Solvent Choice
The choice of deuterated solvent is critical.
CDCl₃ (Deuterated Chloroform): A common, non-polar aprotic solvent suitable for this compound. The residual CHCl₃ peak at 7.26 ppm should be noted.
[2]* DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent. Using DMSO-d₆ would likely shift the amine (NH) proton significantly further downfield due to strong hydrogen bonding with the sulfoxide oxygen. [3]This can be advantageous for moving the NH signal away from other congested regions of the spectrum.
Protocol: D₂O Exchange for Amine Proton Identification
The identity of the labile N-H proton can be unequivocally confirmed by a simple D₂O exchange experiment. This is a self-validating system that provides definitive proof.
Methodology:
Acquire Standard Spectrum: Dissolve ~5-10 mg of ethyl 2-(4-(methylamino)phenyl)acetate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
Mix: Cap the tube and shake vigorously for 20-30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
Expected Result: The labile N-H proton will exchange with a deuterium atom from the D₂O (N-H + D₂O ⇌ N-D + HDO). Since deuterium (²H) is not observed in a ¹H NMR spectrum, the signal corresponding to the amine proton (H₉) will disappear or significantly diminish in intensity. A new, likely broad, signal for HDO may appear between 4.7-5.0 ppm.
[4][5]
Conclusion
The ¹H NMR spectrum of ethyl 2-(4-(methylamino)phenyl)acetate provides a wealth of structural information. Each of the seven unique proton environments gives rise to a characteristic signal, from the classic ethyl pattern to the distinct doublets of the para-substituted aromatic ring. The benzylic and N-methyl groups appear as sharp singlets, while the amine proton is a characteristically broad and solvent-dependent signal. By systematically analyzing the chemical shift, integration, and multiplicity of each peak, and by employing confirmatory techniques such as D₂O exchange, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational understanding required for researchers to confidently interpret this data and verify the chemical identity of their material.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
Common 1 H NMR Splitting Patterns. University of California, Los Angeles.
Proton NMR Chemical Shifts. California State University Stanislaus.
NMR shifts 1H -general.cdx. Chemistry Connected.
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
12.04 1H NMR Chemical Shifts. OrganicChemGuide.
Aromatics - Spectroscopy Tutorial. University of Colorado Boulder.
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility.
Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate. Benchchem.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
Technical Analysis Guide: 13C NMR of Ethyl 2-(4-(methylamino)phenyl)acetate
Executive Summary This technical guide provides a comprehensive structural analysis of ethyl 2-(4-(methylamino)phenyl)acetate using Carbon-13 Nuclear Magnetic Resonance ( C NMR). This compound is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural analysis of ethyl 2-(4-(methylamino)phenyl)acetate using Carbon-13 Nuclear Magnetic Resonance (
C NMR). This compound is a critical pharmacophore intermediate, often serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or tyrosine kinase inhibitors.
The analysis focuses on distinguishing the subtle electronic environments of the para-substituted aromatic system and the differentiation of aliphatic signals (N-methyl vs. O-ethyl). This guide moves beyond simple peak listing to explain the causality of chemical shifts, providing a self-validating protocol for structural confirmation.
Structural Deconvolution & Predicted Shifts
To accurately interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct environments. The molecule possesses C2 symmetry along the aromatic axis (assuming rapid rotation of the phenyl ring), resulting in equivalent carbons at the ortho and meta positions relative to the amine.
Molecular Numbering & Logic
The structure is divided into three zones:
Zone A (The Ester Tail): Ethyl group and Carbonyl.
Zone B (The Linker): Benzylic methylene.
Zone C (The Core): Para-substituted benzene ring and the N-methyl group.
Visualization of Structural Logic
Figure 1: Structural segmentation of ethyl 2-(4-(methylamino)phenyl)acetate with predicted chemical shift zones.
Detailed Spectral Assignment Table
The following data is synthesized from high-fidelity surrogate markers (N-methylaniline and ethyl phenylacetate) and standard substituent chemical shift increments.
Carbon ID
Environment
Type
Shift (, ppm)
Multiplicity (DEPT-135)
Mechanistic Explanation
C=O
Ester Carbonyl
Quaternary
171.5 - 172.5
Absent
Deshielded by the electronegative oxygen (inductive) and resonance anisotropy of the carbonyl.
C-N
Aromatic Ipso
Quaternary
148.0 - 149.5
Absent
Significantly deshielded by the directly attached Nitrogen atom (inductive effect).
Mildly shielded relative to benzene (128.5) due to the electron-donating nature of the para-amino group resonance.
Ar-CH
Aromatic (Ortho to N)
CH
112.0 - 113.0
Up (Positive)
Diagnostic Peak: Strongly shielded (upfield) due to the +M (mesomeric) effect of the Nitrogen lone pair increasing electron density at ortho/para positions.
O-CH2
Ethyl Methylene
CH2
60.5 - 61.0
Down (Negative)
Deshielded by single bond to Oxygen.
Ph-CH2
Benzylic Methylene
CH2
40.0 - 41.0
Down (Negative)
Alpha to both a carbonyl and an aromatic ring.
N-CH3
N-Methyl
CH3
30.0 - 31.0
Up (Positive)
Key Identifier: Distinct from aliphatic chains; deshielded by Nitrogen but less so than O-CH2.
CH3
Ethyl Methyl
CH3
14.0 - 14.5
Up (Positive)
Terminal methyl group; most shielded environment.
Experimental Protocol (SOP)
To ensure reproducibility and data integrity, follow this "Senior Scientist" approved protocol.
Sample Preparation[1]
Solvent Choice:CDCl
(Chloroform-d) is the standard.
Note: If the amine proton is exchanging or broadening signals, or if solubility is poor, switch to DMSO-d
. Note that in DMSO, carbonyl and polar carbons may shift downfield by 1-2 ppm due to hydrogen bonding.
Concentration: Dissolve 30-50 mg of analyte in 0.6 mL of solvent. High concentration is vital for
C detection due to low natural abundance (1.1%).
Filtration: Filter through a cotton plug or PTFE syringe filter to remove particulates that cause magnetic field inhomogeneity (shimming issues).
Scans (NS): Minimum 1024 scans (approx. 30-60 mins) to ensure quaternary carbons (C=O, C-N) are distinguishable from noise.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Reasoning: Quaternary carbons have long T1 relaxation times. A short D1 will saturate these nuclei, causing the Carbonyl and Ipso signals to disappear or integrate poorly.
Validation Workflow & Troubleshooting
How do you prove this is the correct structure and not an isomer (e.g., the ethyl group on the nitrogen)? Use this logic flow.
The "Self-Validating" Logic
Check the Carbonyl: Is there a peak >170 ppm? (Confirms Ester).
Check the Symmetry: Do you see only 4 aromatic signals for a disubstituted ring? (Confirms para substitution; meta or ortho would likely show 6 signals).
Check the N-Methyl: Is there a signal at ~30 ppm?
Validation: If this were an N-ethyl group, you would see two aliphatic signals (CH2 ~45, CH3 ~12) instead of one methyl.
Diagnostic Workflow Diagram
Figure 2: Step-by-step decision matrix for structural validation.
Common Pitfalls & Solvent Effects[2]
The "Missing" Quaternary Carbon
Issue: The signals at 172 ppm (C=O) and 148 ppm (C-N) are often weak.
Cause: Poor NOE enhancement and long relaxation times.
Fix: Increase D1 to 5 seconds or add Cr(acac)
relaxation agent if quantitative integration is required.
CDCl
vs. DMSO-d
CDCl
: The triplet at 77.16 ppm is your reference.
DMSO-d
: The septet at 39.52 ppm can obscure the benzylic CH2 signal (~40 ppm).
Critical Warning: If running in DMSO, the benzylic carbon signal (Zone B) may overlap with the solvent residual. Use DEPT-135 ; the solvent signal is "invisible" in DEPT, while the benzylic CH2 will appear as a negative phase peak.
References
SDBS (Spectral Database for Organic Compounds). SDBS No. 3438 (Ethyl phenylacetate) & SDBS No. 2724 (N-Methylaniline). National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] [Link]
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5][6] (General Reference for substituent effects).
An In-depth Technical Guide to Ethyl 2-(4-(methylamino)phenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-(methylamino)phenyl)acetate, a derivative of ethyl phenylacetate, is an organic compound of increasing interest within the sphere of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(methylamino)phenyl)acetate, a derivative of ethyl phenylacetate, is an organic compound of increasing interest within the sphere of medicinal chemistry and pharmaceutical development. Its structural motif, featuring a secondary amine on the phenyl ring, positions it as a valuable intermediate for the synthesis of more complex molecular architectures. These elaborated structures are often designed to interact with specific biological targets, making this compound a key building block in the discovery of novel therapeutic agents.
This technical guide provides a comprehensive overview of ethyl 2-(4-(methylamino)phenyl)acetate, including its synthesis, physicochemical and spectroscopic properties, and its emerging role as a versatile precursor in the development of pharmaceuticals. The content herein is curated to provide both foundational knowledge and practical insights for researchers engaged in organic synthesis and drug discovery.
Synthesis and Mechanistic Insights
The synthesis of ethyl 2-(4-(methylamino)phenyl)acetate can be strategically approached from its primary amine precursor, ethyl 2-(4-aminophenyl)acetate. The introduction of a methyl group onto the nitrogen atom is a key transformation that can be achieved through several established methodologies in organic chemistry.
Primary Synthetic Route: Reductive Amination
A robust and widely employed method for the N-methylation of primary amines is reductive amination. This two-step, one-pot reaction offers high yields and operational simplicity.
Imination: The initial step involves the reaction of ethyl 2-(4-aminophenyl)acetate with formaldehyde. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base (imine).
Reduction: The resulting imine is then reduced in situ to the secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and selectivity. The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup yields the desired N-methylated product.
Experimental Protocol: Synthesis via Reductive Amination
Reaction Setup: To a solution of ethyl 2-(4-aminophenyl)acetate (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution).
Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(4-(methylamino)phenyl)acetate.
Caption: Synthetic pathway for ethyl 2-(4-(methylamino)phenyl)acetate.
Alternative Synthetic Route: Direct Alkylation
Direct N-alkylation of ethyl 2-(4-aminophenyl)acetate with a methylating agent like methyl iodide is another possible route. However, this method can be challenging to control and may lead to over-alkylation, producing the tertiary amine and even a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-methylation.
Spectroscopic and Physicochemical Properties
The structural elucidation and confirmation of ethyl 2-(4-(methylamino)phenyl)acetate rely on a combination of spectroscopic techniques and physical property measurements. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected properties can be inferred from its structure and data from analogous compounds.
Applications in Drug Discovery and Organic Synthesis
The true value of ethyl 2-(4-(methylamino)phenyl)acetate lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The presence of the secondary amine and the ester functional groups provides two reactive handles for further chemical modifications.
Role as a Pharmaceutical Intermediate
While direct public literature explicitly detailing the use of ethyl 2-(4-(methylamino)phenyl)acetate as an intermediate is scarce, its structural features are present in a number of complex drug molecules. For instance, related N-alkylated phenylacetic acid derivatives are key components in the synthesis of various pharmaceuticals. A patent for the preparation of dabigatran etexilate, an anticoagulant, describes an intermediate, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which contains the core N-methylaminophenyl moiety[2]. This highlights the potential of ethyl 2-(4-(methylamino)phenyl)acetate as a precursor for analogous pharmacologically active compounds.
The secondary amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to build more complex structures. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.
Caption: Role of the intermediate in synthetic drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling ethyl 2-(4-(methylamino)phenyl)acetate. Based on the safety data for the parent compound, ethyl phenylacetate, and other related aromatic amines, the following guidelines are recommended:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[3].
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(4-(methylamino)phenyl)acetate is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its secondary amine and ester functionalities, makes it an attractive building block for the creation of complex and potentially therapeutic molecules. As the demand for novel drug candidates continues to grow, the importance of such well-defined and adaptable intermediates will undoubtedly increase, paving the way for new innovations in medicinal chemistry.
References
Organic Syntheses Procedure. (n.d.). ethyl phenylacetate. Retrieved from [Link]
MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
ChemSynthesis. (2025, May 20). ethyl phenylacetate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. Retrieved from [Link]
Royal Society of Chemistry. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]
Google Patents. (2013, August 7). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
Organic Syntheses Procedure. (n.d.). ethyl phenylmalonate. Retrieved from [Link]
Google Patents. (n.d.). US4791216A - Para ethyl amino phenol pharmaceutical compounds.
European Patent Office. (n.d.). Advanced drug development and manufacturing - Patent 2511844. Retrieved from [Link]
oxfordlabchem.com. (n.d.). material safety data sheet - ethyl phenyl acetate. Retrieved from [Link]
UDTECH. (2025, July 29). Ethyl Acetate Melting Point: Properties and Applications. Retrieved from [Link]
NIST WebBook. (n.d.). 4-Ethylphenyl acetate. Retrieved from [Link]
Justia Patents. (2015, December 15). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Retrieved from [Link]
NIST WebBook. (n.d.). Ethyl Acetate. Retrieved from [Link]
Chemsrc. (2025, August 27). 2-(dimethylamino)ethyl 2-phenylacetate | CAS#:36882-00-5. Retrieved from [Link]
Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
Googleapis.com. (2012, May 29). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Retrieved from [Link]
ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... Retrieved from [Link]
Google Patents. (2013, January 30). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
National Center for Biotechnology Information. (2016, February 17). Crystal structure of ethyl 2-[2-(4-methyl-benzo-yl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]
physical and chemical properties of ethyl 2-(4-(methylamino)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-(4-(methylamino)phenyl)acetate (CAS No. 6...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-(4-(methylamino)phenyl)acetate (CAS No. 68787-97-3), a key intermediate in pharmaceutical synthesis. This document delves into the compound's structural features, spectroscopic signature, and essential safety and handling protocols. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe utilization of this compound in a laboratory and manufacturing setting.
Introduction
Ethyl 2-(4-(methylamino)phenyl)acetate is a substituted phenylacetate ester with significant potential in organic synthesis, particularly as a building block for more complex molecular architectures in the pharmaceutical industry. Its structure, featuring a reactive secondary amine and an ester functional group, makes it a versatile precursor for a variety of chemical transformations. Understanding its fundamental physical and chemical properties is paramount for its successful application in research and development.
Molecular Structure and Properties
The molecular structure of ethyl 2-(4-(methylamino)phenyl)acetate is characterized by a central benzene ring substituted at the para position with a methylamino group and an ethyl acetate moiety.
Table 1: Physicochemical Properties of Ethyl 2-(4-(methylamino)phenyl)acetate
Not explicitly available; likely a liquid or low-melting solid
Inferred from related compounds
Melting Point
Data not available
Boiling Point
Data not available
Solubility
Data not available; likely soluble in common organic solvents
Inferred from structure
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the identity and purity of ethyl 2-(4-(methylamino)phenyl)acetate. Below are the expected spectroscopic characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl and acetate groups, the methyl protons of the ethyl and amino groups, and the N-H proton. The aromatic protons will likely appear as two doublets in the aromatic region. The methylene protons of the ethyl group will present as a quartet, and the methyl protons as a triplet. The methylene protons of the acetate group will appear as a singlet. The methylamino protons will be a singlet, and the N-H proton will also be a singlet, with its chemical shift being solvent-dependent.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the ethyl and acetate groups, and the methyl carbons of the ethyl and amino groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands indicative of its functional groups. Key expected peaks include:
N-H stretching vibration (around 3350-3450 cm⁻¹)
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic groups (around 2850-2960 cm⁻¹)
C=O stretching of the ester (around 1735 cm⁻¹)
C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹)
C-N stretching (around 1250-1350 cm⁻¹)
C-O stretching of the ester (around 1000-1300 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.24 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments.
Synthesis and Reactivity
Synthesis
A plausible synthetic route to ethyl 2-(4-(methylamino)phenyl)acetate involves the esterification of 2-(4-(methylamino)phenyl)acetic acid with ethanol in the presence of an acid catalyst. Another potential method is the N-methylation of ethyl 2-(4-aminophenyl)acetate.
Application Notes & Protocols: Ethyl 2-(4-(methylamino)phenyl)acetate in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview Ethyl 2-(4-(methylamino)phenyl)acetate (CAS No. 68787-97-3) is a bifunctional organic molecule poised as a vers...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Ethyl 2-(4-(methylamino)phenyl)acetate (CAS No. 68787-97-3) is a bifunctional organic molecule poised as a versatile building block in modern synthetic chemistry.[1] Its structure uniquely combines a nucleophilic N-methylaniline moiety with an ester-activated methylene group, often referred to as an "active methylene" group. This duality allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic scaffolds and pharmaceutical agents.
The strategic value of this compound lies in the orthogonal reactivity of its two primary functional sites:
The Active Methylene Group (-CH₂-COOEt): The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the adjacent ester carbonyl. This allows for deprotonation by a suitable base to form a nucleophilic carbanion, which is central to classic carbon-carbon bond-forming reactions.[2][3]
The N-Methylamino Group (-NH(CH₃)): The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It readily participates in reactions such as acylation, alkylation, and, crucially, intramolecular cyclizations to form nitrogen-containing heterocycles.[4]
This guide provides an in-depth exploration of these reactive pathways, complete with validated protocols adapted from analogous systems to illustrate the synthetic potential of ethyl 2-(4-(methylamino)phenyl)acetate.
Application I: Heterocycle Synthesis via Intramolecular Cyclization
A paramount application of aniline-derived acetic acid esters is in the construction of quinolinone frameworks, which are core structures in numerous antibacterial, anticancer, and anti-inflammatory agents.[5][6] The Conrad-Limpach and Gould-Jacobs reactions are classic methods for synthesizing quinolones from anilines and β-dicarbonyl compounds or their equivalents.[7][8] By leveraging the inherent reactivity of ethyl 2-(4-(methylamino)phenyl)acetate, analogous cyclization strategies can be employed.
Scientific Rationale: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction provides a robust method for constructing the 4-hydroxyquinoline (or 4-quinolone) scaffold.[7] The synthesis proceeds in two key stages:
Condensation: The aniline derivative reacts with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, EMME) via nucleophilic substitution at the enol ether carbon, displacing ethanol.
Thermal Cyclization: The resulting intermediate, upon heating in a high-boiling point solvent like diphenyl ether, undergoes an intramolecular cyclization. A 6-electron electrocyclic reaction followed by tautomerization and elimination of ethanol yields the quinolone ring system.
The N-methyl group on the aniline nitrogen is preserved, leading to an N-methylated quinolone product, a common motif in pharmacologically active molecules.
Caption: Workflow for N-Methyl-4-hydroxyquinolone Synthesis.
Protocol: Synthesis of a Substituted 1-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (Model Protocol)
This protocol is adapted from the well-established Gould-Jacobs synthesis of quinolones and illustrates the expected reaction pathway for ethyl 2-(4-(methylamino)phenyl)acetate.[7][8]
Step 1: Condensation with Diethyl Ethoxymethylenemalonate (EMME)
Reagents & Setup:
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(4-(methylamino)phenyl)acetate (1.0 eq).
Heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aniline.
During this time, ethanol is evolved as a byproduct.
Work-up:
Allow the mixture to cool to approximately 80 °C.
Add petroleum ether or hexane while stirring to precipitate the intermediate product.
Cool the mixture in an ice bath to maximize precipitation.
Collect the solid by vacuum filtration, wash with cold petroleum ether, and dry under vacuum. This intermediate is often sufficiently pure for the next step.
Step 2: Thermal Cyclization
Reagents & Setup:
In a fume hood, add diphenyl ether to a three-neck flask equipped with a high-temperature thermometer, a reflux condenser, and a magnetic stirrer. Heat the solvent to 250 °C.
CAUTION: Diphenyl ether has a high boiling point and should be handled with appropriate personal protective equipment.
Reaction:
Add the intermediate from Step 1 in small portions to the hot diphenyl ether. The solid should dissolve, and the reaction mixture will turn darker.
Maintain the temperature at 250-255 °C for 30-60 minutes.
Work-up and Purification:
Allow the reaction mixture to cool to below 100 °C.
Carefully add petroleum ether or hexane to the cooled mixture to precipitate the crude quinolone product.
Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or acetic acid to yield the final N-methylated quinolone.
Parameter
Step 1: Condensation
Step 2: Cyclization
Temperature
120-130 °C
250-255 °C
Duration
2 hours
30-60 minutes
Key Reagent
Diethyl Ethoxymethylenemalonate
None (Thermal)
Solvent
Neat (or high-boiling inert)
Diphenyl Ether
Typical Yield
>90% (Intermediate)
60-85% (Final Product)
Table 1: Summary of Reaction Conditions for Model Quinolone Synthesis.
Application II: C-C Bond Formation via the Active Methylene Group
The methylene group of ethyl 2-(4-(methylamino)phenyl)acetate is activated by the adjacent ester, making it a prime candidate for Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[9] This is a fundamental and highly efficient method for creating carbon-carbon double bonds.[10]
Scientific Rationale: The Knoevenagel Condensation Mechanism
The reaction is typically catalyzed by a mild base, such as piperidine or an ammonium acetate salt.
Deprotonation: The basic catalyst removes a proton from the active methylene group, generating a resonance-stabilized carbanion (enolate).
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product. The formation of this conjugated system is a strong thermodynamic driving force for the reaction.
Caption: Key steps in the Knoevenagel condensation reaction.
Protocol: Knoevenagel Condensation with an Aromatic Aldehyde (Model Protocol)
This protocol describes a typical Knoevenagel condensation using an aromatic aldehyde and an active methylene ester, illustrating the expected reactivity of ethyl 2-(4-(methylamino)phenyl)acetate.[10][11]
Reagents & Setup:
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl 2-(4-(methylamino)phenyl)acetate (1.0 eq) and the chosen aromatic aldehyde (e.g., benzaldehyde, 1.0 eq).
Add toluene or benzene as the solvent (sufficient to fill the Dean-Stark trap).
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq). The acetic acid co-catalyst facilitates the dehydration step.
Reaction:
Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
Monitor the reaction by observing the amount of water collected (theoretical amount is 1.0 eq) or by TLC. The reaction is typically complete within 3-6 hours.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure α,β-unsaturated ester.[12]
Parameter
Value/Condition
Causality/Rationale
Catalyst
Piperidine/Acetic Acid
Piperidine acts as the base to form the nucleophilic carbanion. Acetic acid protonates the intermediate hydroxyl group, making it a better leaving group (H₂O) for the elimination step.[10]
Solvent
Toluene
Forms an azeotrope with water, allowing for its removal via the Dean-Stark trap, which drives the reaction equilibrium towards the product.
Temperature
Reflux (~110 °C)
Provides the necessary activation energy for both the condensation and the azeotropic removal of water.
Apparatus
Dean-Stark Trap
Essential for efficiently removing the water byproduct, preventing the reverse reaction and ensuring high yields.
Table 2: Rationale Behind Experimental Choices in Knoevenagel Condensation.
Other Potential Synthetic Transformations
The bifunctional nature of ethyl 2-(4-(methylamino)phenyl)acetate opens doors to other important reactions:
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (like triethylamine or pyridine) to form amides. This is a common strategy to introduce further diversity or to protect the nitrogen during subsequent reactions.[13]
Friedel-Crafts Acylation: While the amino group is activating, it can interfere with Lewis acid catalysts. After protecting the amine (e.g., as an amide), the phenyl ring can undergo Friedel-Crafts acylation to introduce a ketone moiety, further increasing molecular complexity.[14]
N-Arylation/Alkylation: The nitrogen can be further functionalized through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or through standard nucleophilic substitution with alkyl halides.[4]
Conclusion
Ethyl 2-(4-(methylamino)phenyl)acetate is a strategically valuable intermediate for organic synthesis. Its dual reactivity allows for selective transformations at either the active methylene center or the N-methylamino group. As demonstrated through model protocols for quinolone synthesis and Knoevenagel condensations, this compound serves as a powerful precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles of significant interest to the pharmaceutical and materials science industries. Researchers can leverage these fundamental reaction pathways to innovate and develop novel molecules with tailored properties.
References
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. Retrieved from [Link]
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Retrieved from [Link]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Retrieved from [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved from [Link]
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society. Retrieved from [Link]
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PMC. Retrieved from [Link]
Conversion of N-aryl β-amino esters 2a and 2f to chiral β-lactam 5 and... (n.d.). ResearchGate. Retrieved from [Link]
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). PMC. Retrieved from [Link]
Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. (n.d.). RSC Publishing. Retrieved from [Link]
The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved from [Link]
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). RSC Publishing. Retrieved from [Link]
Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. (2025). ResearchGate. Retrieved from [Link]
Active methylene compounds. (n.d.). PDF. Retrieved from [Link]
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. Retrieved from [Link]
A plausible mechanism of the O‐acylation of 2‐(ethylamino)ethanol 24. (n.d.). ResearchGate. Retrieved from [Link]
Utilities of Active Methylen. (2020). To Chemistry Journal. Retrieved from [Link]
Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re. (2021). European Journal of Chemistry. Retrieved from [Link]
Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. Retrieved from [Link]
Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. (n.d.). ResearchGate. Retrieved from [Link]
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. Retrieved from [Link]
ETHYL PHENYLACETATE. (n.d.). Organic Syntheses. Retrieved from [Link]
ETHYL PHENYLACETATE. (2015). Report to the Minister of Health. Retrieved from [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
electrophilic substitution - the acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
Application Notes and Protocols: Ethyl 2-(4-(methylamino)phenyl)acetate as a Key Pharmaceutical Intermediate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Ethyl 2-(4-(methylamino)phenyl)a...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Ethyl 2-(4-(methylamino)phenyl)acetate (CAS No: 68787-97-3). This versatile compound serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs), valued for its dual reactivity stemming from the secondary amine and ester functional groups.
Compound Overview and Physicochemical Properties
Ethyl 2-(4-(methylamino)phenyl)acetate is a derivative of phenylacetic acid, a structural motif present in numerous pharmacologically active molecules.[1] The presence of a nucleophilic secondary amine on the phenyl ring, combined with an ester handle, makes it an ideal scaffold for introducing molecular diversity during drug discovery and development. Its properties are summarized below.
Principle of Synthesis: The most direct and controlled industrial synthesis involves the reductive amination of ethyl 2-(4-formylphenyl)acetate with methylamine. This method is preferable to direct N-methylation of ethyl 2-(4-aminophenyl)acetate as it avoids potential over-methylation and the use of highly toxic alkylating agents. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its mildness and tolerance of the ester functional group.
Figure 1: Synthesis via Reductive Amination.
Experimental Protocol:
Reaction Setup: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(4-formylphenyl)acetate (10.0 g, 52.0 mmol, 1.0 eq).
Solvent Addition: Dissolve the starting material in dichloromethane (DCM, 200 mL).
Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF, 28.6 mL, 57.2 mmol, 1.1 eq) to the flask, followed by glacial acetic acid (0.3 mL, 5.2 mmol, 0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (16.5 g, 78.0 mmol, 1.5 eq) to the reaction mixture. Causality Note: STAB is added after imine formation is established to ensure efficient reduction and minimize side reactions.
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
Washing: Combine the organic layers and wash with brine (1 x 100 mL). This step removes residual water and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Quality Control Workflow
Principle of Purification: The crude product typically contains unreacted imine, minor by-products, and residual reagents. Purification via flash column chromatography on silica gel is the standard method to isolate the target compound with high purity.[5][6] The choice of a hexane/ethyl acetate gradient allows for the separation of less polar impurities from the more polar product.
Figure 2: Workflow for Purification and QC.
Purification Protocol:
Column Preparation: Prepare a silica gel column using a slurry packing method with 20% ethyl acetate in hexane.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% and gradually increasing to 40%. Causality Note: The gradient elution ensures that non-polar impurities elute first, followed by the product, providing optimal separation.
Fraction Collection: Collect fractions and monitor them by TLC.
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 2-(4-(methylamino)phenyl)acetate as a purified oil or solid.
Analytical Characterization
To ensure the intermediate meets the stringent quality requirements for pharmaceutical synthesis, a full analytical characterization is mandatory.
Analytical Method
Expected Results
¹H NMR (400 MHz, CDCl₃)
δ ~7.10 (d, 2H, Ar-H), ~6.60 (d, 2H, Ar-H), ~4.15 (q, 2H, -OCH₂CH₃), ~3.50 (s, 2H, -CH₂COO-), ~2.85 (s, 3H, -NHCH₃), ~1.25 (t, 3H, -OCH₂CH₃). Note: A broad singlet for the N-H proton may also be observed.
Column: C18 (4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: 254 nm. Expected Purity: ≥98.0%.
Application in Pharmaceutical Synthesis: A Case Study
Ethyl 2-(4-(methylamino)phenyl)acetate is a precursor for various complex molecules, including kinase inhibitors used in oncology.[7][8] Its secondary amine is a key site for further elaboration, for instance, in a nucleophilic aromatic substitution (SₙAr) reaction to build a more complex core structure, such as that found in the multi-target tyrosine kinase inhibitor, Anlotinib.
Principle: The secondary amine of the intermediate can act as a nucleophile to displace a leaving group (e.g., a halogen) from an electron-deficient aromatic or heteroaromatic ring. This reaction is fundamental for linking different molecular fragments in API synthesis.
Figure 3: SₙAr Reaction for API Synthesis.
Illustrative Protocol (SₙAr Coupling):
Setup: In a flask, combine Ethyl 2-(4-(methylamino)phenyl)acetate (1.0 eq), a suitable chloro-substituted heteroaromatic partner (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide, 1.0 eq), and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
Solvent: Add a high-boiling polar aprotic solvent such as N,N-Dimethylacetamide (DMAc).
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring by HPLC or LC-MS.
Workup: After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry.
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the advanced intermediate.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like ethyl phenylacetate and aromatic amines should be used to guide handling procedures.[9]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3] Avoid contact with skin, eyes, and clothing.[10]
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]
Unibest Industrial Co., Ltd. CAS No. 2477812-42-1, Elacestrant Intermediate. [Link]
Wiley Online Library. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. [Link]
BioMed Central. (2022, November 28). Study on the mechanism of anlotinib in the treatment of non-small cell lung cancer based on network pharmacology and molecular docking technology. [Link]
ResearchGate. IR spectrum of compound isolated from ethyl acetate fraction.... [Link]
PubMed Central. Increasing the tumour targeting of antitumour drugs through anlotinib-mediated modulation of the extracellular matrix and the RhoA/ROCK signalling pathway. [Link]
Application Note: Scalable Synthesis of Ethyl 2-(4-(methylamino)phenyl)acetate
The following Application Note and Protocol details the large-scale process chemistry for the synthesis of Ethyl 2-(4-(methylamino)phenyl)acetate . Executive Summary Ethyl 2-(4-(methylamino)phenyl)acetate (CAS: 68787-97-...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol details the large-scale process chemistry for the synthesis of Ethyl 2-(4-(methylamino)phenyl)acetate .
Executive Summary
Ethyl 2-(4-(methylamino)phenyl)acetate (CAS: 68787-97-3) is a critical amino-ester intermediate used in the synthesis of complex pharmaceutical agents, including tyrosine kinase inhibitors and peptidomimetic drugs.[1] Its structure combines a labile ethyl ester with a reactive secondary aniline, presenting a specific process challenge: selective mono-methylation .[1]
Direct alkylation of primary anilines typically yields a statistical mixture of unreacted primary amine, the desired secondary amine (mono-methyl), and the undesired tertiary amine (di-methyl). Separation of these species on a multi-kilogram scale is yield-destructive and operationally expensive.[1]
This guide details a Three-Stage Industrial Protocol designed for high selectivity and scalability:
Fischer Esterification of 4-nitrophenylacetic acid.
Catalytic Hydrogenation to the aniline precursor.
Selective Reductive Alkylation utilizing a controlled Formaldehyde/H₂/Pd-C system (or alternatively, a Paraformaldehyde/Borohydride route for high-precision batches).
Synthetic Strategy & Route Analysis
Retrosynthetic Pathway
The synthesis is designed to utilize the commodity chemical 4-Nitrophenylacetic acid .[1] The ester functionality is installed prior to the amine modification to avoid zwitterionic solubility issues associated with the free amino-acid.[1]
Figure 1: Linear synthetic pathway highlighting the critical selectivity node at the final step.
Critical Process Parameters (CPPs)
Ester Stability: The ethyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOMe) or reduction by strong hydrides (e.g., LiAlH₄).
N-Methylation Selectivity: The secondary amine product is more nucleophilic than the primary amine precursor, creating a self-accelerating side reaction toward the dimethyl impurity.[1]
Detailed Experimental Protocols
Stage 1: Esterification of 4-Nitrophenylacetic Acid
Objective: Convert the acid to the ethyl ester to improve solubility and volatility for downstream processing.[1]
Sodium Ethoxide (NaOEt, 21% in EtOH, 1.0 equiv) – Crucial: Use Ethoxide to match ester and prevent transesterification.
Ethanol (10 vol)
Sodium Borohydride (NaBH₄, 1.0 equiv)
Step-by-Step:
Dissolve the aniline precursor in Ethanol in a reactor.
Add Paraformaldehyde and Sodium Ethoxide solution.[1]
Stir at 20–25°C for 2 hours.
Mechanism:[1][2][3][4][5] This forms the N-methylene intermediate.[1] The basic conditions discourage the protonation required for double alkylation.[1]
Cool the mixture to 0–5°C.
Add NaBH₄ portion-wise over 30 minutes.
Safety: Hydrogen gas evolution.[1] Ensure adequate venting.[1]
Warm to room temperature and stir for 2 hours.
Quench by slow addition of Acetone (to scavenge excess hydride) followed by water.
Workup: Evaporate Ethanol, extract aqueous residue with Dichloromethane (DCM).
Purification (if required):
If Dimethyl impurity > 5%: Recrystallize from Hexane/Ethyl Acetate.[1]
Alternative: Distillation under high vacuum (bp approx 150°C at 1 mmHg).[1]
Data Presentation & Process Controls
Reaction Monitoring (HPLC)
Use the following HPLC method to distinguish the critical species.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
10% B to 90% B over 15 min
Detection
UV at 254 nm
Retention Time Profile (Approximate):
Primary Amine (SM): 4.2 min
Target (Mono-Me): 5.8 min
Impurity (Di-Me): 7.1 min
Troubleshooting Selectivity
Observation
Root Cause
Corrective Action
High Dimethyl Impurity (>10%)
Excess Formaldehyde or High Temperature
Reduce Formaldehyde to 0.95 equiv.[1] Lower reduction temperature to 0°C.
Low Conversion (<80%)
Incomplete Imine Formation
Increase time for Paraformaldehyde reaction step (Stage 3, Step 3) before adding reductant.
Ester Hydrolysis (Acid formation)
Water presence or excess base
Ensure anhydrous Ethanol is used.[1] Use NaOEt strictly (avoid NaOH/Water).[1]
Process Safety (HSE)
Hydrogenation Risks: Stage 2 involves H₂ gas and Pd/C. Pd/C is pyrophoric when dry.[1] Keep wet with solvent at all times.[1] Ground all equipment to prevent static discharge.[1]
Toxicology: Anilines are generally toxic and potential sensitizers.[1] Methylating agents (Formaldehyde) are carcinogens.[1] Use closed systems and appropriate PPE (respirator, chemically resistant gloves).
Exotherms: The addition of H₂SO₄ (Stage 1) and NaBH₄ (Stage 3) are exothermic.[1] Controlled addition rates are mandatory.[1]
References
Review of N-Alkylation Methods: Templ, J., & Schnürch, M. (2024).[6] A Guide for Mono-Selective N-Methylation of Primary Amines. Chemistry – A European Journal.[1][6] Link[1]
General Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
Synthesis of Phenylacetate Precursors: Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Crystals, 12(2), 234. Link[1]
derivatization reactions of ethyl 2-(4-(methylamino)phenyl)acetate
An In-Depth Guide to the Derivatization of Ethyl 2-(4-(methylamino)phenyl)acetate: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Derivatization of Ethyl 2-(4-(methylamino)phenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
Ethyl 2-(4-(methylamino)phenyl)acetate is a valuable bifunctional molecule in the landscape of medicinal chemistry and materials science. Its structure, featuring a reactive secondary amine on an aromatic ring and a modifiable ethyl ester group, presents a versatile scaffold for building molecular complexity. The strategic derivatization of this compound is a critical step in the synthesis of a wide array of target molecules, from novel pharmaceutical agents to functional materials.
The secondary amine is the primary locus of reactivity, serving as a potent nucleophile for a variety of electrophilic partners. This guide provides a detailed exploration of the key derivatization reactions—N-Acylation, N-Sulfonylation, and N-Alkylation—at this position. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into the analytical characterization of the resulting products. This document is designed to empower researchers to confidently and effectively utilize ethyl 2-(4-(methylamino)phenyl)acetate as a cornerstone in their synthetic endeavors.
Reactivity Analysis of the Core Structure
Understanding the electronic and steric properties of ethyl 2-(4-(methylamino)phenyl)acetate is fundamental to predicting its reactivity and designing successful synthetic transformations.
The Secondary Amine (-NH(CH₃)): This is the most nucleophilic and reactive site on the molecule. The lone pair of electrons on the nitrogen atom readily attacks electrophiles. The methyl group provides some steric hindrance compared to a primary amine, but the nitrogen remains highly accessible. Its connection to the phenyl ring slightly delocalizes the lone pair, making it less basic than an aliphatic secondary amine, but it remains a strong nucleophile.
The Aromatic Ring (C₆H₄): The methylamino group is a powerful activating group, donating electron density into the phenyl ring through resonance. This makes the ring susceptible to electrophilic aromatic substitution, primarily at the ortho positions (C3 and C5) relative to the amine.
The α-Carbon (-CH₂-COO): The protons on the carbon adjacent to the ester carbonyl are weakly acidic (pKa ≈ 25 in DMSO). Under the influence of a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), this position can be deprotonated to form an enolate, which can then act as a carbon nucleophile in alkylation reactions.[1]
The Ester Carbonyl (-COO-): The ester group is susceptible to nucleophilic attack, leading to hydrolysis (with acid or base) to form the corresponding carboxylic acid, or transesterification in the presence of another alcohol.
This guide will focus on the most common and synthetically useful reactions involving the secondary amine.
Caption: Key derivatization pathways of the secondary amine.
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most fundamental and prevalent reactions in drug development. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. The N-acylation of ethyl 2-(4-(methylamino)phenyl)acetate proceeds readily via nucleophilic acyl substitution using reagents like acyl chlorides or anhydrides. A base is typically required to neutralize the acidic byproduct (e.g., HCl or acetic acid).[2]
Protocol 1.1: Synthesis of Ethyl 2-(4-(N-methylacetamido)phenyl)acetate
This protocol details the acetylation of the starting material using acetic anhydride, a common and cost-effective acetylating agent.
Application Note: High-Purity Isolation of Ethyl 2-(4-(methylamino)phenyl)acetate via Silica Gel Chromatography
Executive Summary This guide details the purification protocol for ethyl 2-(4-(methylamino)phenyl)acetate , a secondary aromatic amine intermediate often used in the synthesis of heterocycles and kinase inhibitors.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification protocol for ethyl 2-(4-(methylamino)phenyl)acetate , a secondary aromatic amine intermediate often used in the synthesis of heterocycles and kinase inhibitors.[1][2][3]
The Challenge: Secondary amines possess a lone pair of electrons on the nitrogen atom that interacts strongly with the acidic silanol groups (
) of standard silica gel.[2] This acid-base interaction causes severe peak tailing (streaking), irreversible adsorption, and co-elution with impurities.[1]
The Solution: This protocol utilizes a Triethylamine (TEA)-buffered mobile phase to competitively block silanol sites, ensuring symmetrical peak shapes and high recovery.[1] We employ a gradient elution strategy on standard silica gel (40–63 µm) to separate the target secondary amine from common impurities such as the unreacted primary amine and the over-alkylated tertiary amine.
Visualizing Agents: UV Lamp (254 nm) and Ninhydrin Stain (specific for amines).[1]
Protocol:
Prepare Mobile Phase A: 20% Ethyl Acetate in Hexane (No modifier).
Prepare Mobile Phase B: 20% Ethyl Acetate in Hexane + 1% TEA .
Spotting: Spot the crude mixture on two separate plates.
Elution: Run one plate in Phase A and one in Phase B.
Observation:
Phase A: Likely shows a long streak starting from the baseline.
Phase B: Should show distinct, compact spots.
Target
: Aim for an of 0.25 – 0.35 for the target compound. If the spot is too high (), reduce EtOAc concentration. If too low (), increase EtOAc.[1]
Expert Insight: Secondary aromatic amines often appear reddish/brown upon heating with Ninhydrin, whereas primary amines appear purple/blue. This aids in distinguishing the starting material from the product.
Purification Protocol
Phase 1: Column Preparation (Slurry Packing)
Do not dry pack.[3] Slurry packing with the modifier ensures the entire column is deactivated before the sample touches it.
Select Column Size: Use a 30:1 weight ratio of Silica to Crude Sample (e.g., 30g Silica for 1g Crude).
Prepare Slurry Solvent: Hexane + 1% TEA.
Slurry Generation: Mix silica and Slurry Solvent in a beaker to form a pourable suspension. Sonicate briefly to remove air bubbles.[3]
Packing: Pour into the column. Flush with 2-3 column volumes (CV) of the Slurry Solvent to compact the bed and ensure TEA saturation.[2][3]
Phase 2: Sample Loading
Method: Dry Loading (Recommended)
Liquid loading in DCM is risky; if the solvent is too strong, the amine will "band broaden" immediately.
Dissolve crude in minimal Dichloromethane (DCM).[3]
Add Celite 545 or Silica (1:1 weight ratio to crude).[3]
Rotary evaporate until a free-flowing powder remains.
Carefully add this powder to the top of the packed column and cover with a layer of sand.
Phase 3: Gradient Elution
Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).
Fraction Size: 10–15 mL.
Step
Solvent Composition
Volume (CV)
Purpose
1
100% Hexane (+ 1% TEA)
2 CV
Flush void volume; elute very non-polar oils.[1][2][3]
Note: Monitor fractions via TLC using the method developed in Section 3.
Post-Run Analysis & Validation
Combine fractions containing the pure spot. Evaporate solvent under reduced pressure. Crucial: You must remove the TEA.
Removal: TEA (b.p. 89°C) co-evaporates with solvent, but traces may remain.[1]
High-Vac: Dry the oil/solid under high vacuum (< 1 mbar) for 4 hours at 40°C.
Validation Criteria (NMR):
To confirm you isolated the secondary amine and not the tertiary or primary:
NMR (CDCl): Look for the methyl group attached to nitrogen.[1]
Target (Secondary):
ppm. It should appear as a singlet (broad) or a doublet ( Hz) if the NH proton is coupling slowly. The NH proton itself will be a broad singlet around 3.5–4.0 ppm (exchangeable with DO).
Impurity (Tertiary):
ppm.[3] Strictly a singlet integrating for 6 protons (N-Me).[1][2][3]
Impurity (Primary): No methyl signal in the 2.5–3.0 ppm region. Broad singlet for NH
Application Note: Ethyl 2-(4-(methylamino)phenyl)acetate as a Divergent Scaffold for Heterocyclic Synthesis
[1][2][3] Executive Summary Ethyl 2-(4-(methylamino)phenyl)acetate is a high-value bifunctional building block distinguished by its "Head-to-Tail" reactivity profile.[1][2][3] Unlike simple anilines, this molecule featur...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Ethyl 2-(4-(methylamino)phenyl)acetate is a high-value bifunctional building block distinguished by its "Head-to-Tail" reactivity profile.[1][2][3] Unlike simple anilines, this molecule features a secondary amine (N-methyl "Head") and a reactive ester tethered by a methylene spacer (phenylacetic "Tail").[1][2][3]
This unique architecture allows medicinal chemists to divergently synthesize two privileged pharmacophore classes:[1][2][3]
N-Methyl-4-Quinolones: Via the amine moiety using modified Gould-Jacobs or Conrad-Limpach protocols.[1][2][3][4]
1,3,4-Oxadiazoles/Triazoles: Via the ester moiety through hydrazide intermediates.[1][2][3]
This guide provides validated protocols for transforming this scaffold into bioactive heterocycles, emphasizing reaction causality and self-validating checkpoints.
Appearance: Pale yellow oil or low-melting solid (depending on purity).[1][2][3]
Solubility: Soluble in DCM, EtOAc, DMSO, Ethanol.[1][2][3] Sparingly soluble in water.[1][2][3]
Stability: The secondary amine is prone to oxidation; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1][2][3]
Safety: Irritant.[1][2][3] The ester can hydrolyze in humid conditions.[1][2][3]
Strategic Synthetic Pathways
The molecule's dual functionality enables a "Divergent Synthesis" strategy.[1][2][3] The choice of pathway depends on whether the target pharmacophore requires a fused ring system (Pathway A) or a flexible linker system (Pathway B).[1][2][3]
Visualization: Divergent Reaction Workflows
Caption: Figure 1.[1][2][3][5][6] Divergent synthetic utility of ethyl 2-(4-(methylamino)phenyl)acetate. Pathway A builds fused quinolones; Pathway B builds linked azoles.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Methyl-6-(ethoxycarbonylmethyl)-4-quinolone-3-carboxylate
Mechanism: This protocol adapts the Gould-Jacobs reaction .[1][2][3] Standard aniline substrates require a proton on the nitrogen for certain aromatization steps, but N-methyl anilines successfully cyclize to form N-methyl-4-quinolones directly, avoiding the need for a subsequent alkylation step.[1][2][3]
In a round-bottom flask equipped with a Dean-Stark trap (optional) and reflux condenser, mix the starting material (10 mmol) with DEEM (11 mmol).
Heat the neat mixture to 140-150°C for 2-3 hours.
Checkpoint: Monitor ethanol evolution.[1][2][3][8] The reaction is complete when TLC shows consumption of the starting aniline.[1][2][3]
Result: Formation of the intermediate diethyl 2-(((4-(2-ethoxy-2-oxoethyl)phenyl)(methyl)amino)methylene)malonate.[1][2][3]
Thermal Cyclization:
Critical Step: Dilute the crude enamine in Diphenyl ether (10 mL per gram of reactant).
Heat to 250°C (reflux) for 45-90 minutes.
Why: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution on the phenyl ring.[1][2][3]
Note: The N-methyl group activates the ortho position, facilitating this cyclization.[1][2][3]
Isolation:
Cool the reaction mixture to room temperature.
Add Petroleum ether (approx.[1][2][3][7] 3x volume) to precipitate the product.[1][2][3]
Filter the solid and wash with cold hexane/ether to remove residual Diphenyl ether.[1][3]
Data Validation:
1H NMR: Look for the disappearance of the vinyl proton of the enamine and the appearance of the quinolone H-2 singlet (typically ~8.5 ppm).[1][2][3]
Regiochemistry: The acetate tail will be at position 6 of the quinolone ring.[1][2][3]
Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thiones (Anti-inflammatory Linkers)
Mechanism: Phenylacetic acid derivatives are classic scaffolds for NSAIDs (e.g., Diclofenac).[1][2][3] Converting the ester to a 1,3,4-oxadiazole-2-thione creates a bioisostere that often retains COX inhibition while altering solubility and metabolic stability.[1][2][3]
Concentrate in vacuo.[1][2][3] The product (hydrazide) often crystallizes upon cooling or addition of cold water.[1][2][3]
Checkpoint: IR spectrum should show disappearance of ester C=O (1735 cm⁻¹) and appearance of amide/hydrazide C=O (~1650 cm⁻¹).[1][2][3]
Cyclization to Oxadiazole:
Dissolve the isolated hydrazide (5 mmol) in Ethanol (20 mL) containing KOH (5 mmol).
Add CS2 (10 mmol) dropwise (Caution: CS2 is toxic and flammable).[1][2][3]
Reflux for 12 hours.[1][2][3][5] Evolution of H2S gas (rotten egg smell) indicates reaction progress (use a scrubber).[1][2][3]
Acidify the cooled mixture with dilute HCl to pH 3-4.[1][2][3]
The precipitate is the target 5-(4-(methylamino)benzyl)-1,3,4-oxadiazole-2(3H)-thione.[1][2][3]
Data Validation:
IR: Appearance of C=S stretch (~1300-1100 cm⁻¹) and NH stretch.[1][2][3]
Solubility: The thione form is alkali-soluble (forming the thiol salt).[1][2][3]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Path A (Cyclization)
Polymerization or incomplete cyclization
Ensure temperature reaches >240°C. Use Polyphosphoric Acid (PPA) at 120°C as an alternative if thermal cyclization fails.[1][2][3]
Darkening/Tarry Product
Oxidation of the N-methyl amine
Perform all reactions under Nitrogen/Argon.[1][2][3] Add antioxidants (e.g., BHT) in trace amounts during workup.[1][2][3]
Incomplete Hydrazinolysis (Path B)
Steric hindrance or old hydrazine
Use fresh Hydrazine hydrate (99%).[1][2][3] Increase reflux time or use n-Butanol as solvent for higher temp.[1][2][3]
Regioisomer Contamination
Unlikely for this substrate
The para-substitution pattern forces cyclization to the only available ortho positions (symmetric).[1][2][3]
References
Gould, R. G., & Jacobs, W. A. (1939).[1][2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2][3] Journal of the American Chemical Society, 61(10), 2890–2895.[1][2][3] Link[1][2][3]
Meth-Cohn, O. (1993).[1][2][3] The Synthesis of Quinolines via the Vilsmeier-Haack Reaction.[1][2][3] Heterocycles, 35(1), 539-557.[1][2][3] (Context for N-methyl formylation).
Kidwai, M., et al. (2005).[1][2][3] Solid Support Synthesis of Novel 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles. Journal of the Korean Chemical Society.[1][2][3] (Context for hydrazide-based heterocyclization).
BLD Pharm. (n.d.).[1][2][3] Product Analysis: Ethyl 2-(4-(methylamino)phenyl)acetate.[1][2][3] Retrieved from [1][2][3]
Organic Syntheses. Ethyl Phenylacetate Synthesis Procedures. (General grounding for phenylacetate handling).[1][2][3] Link
Technical Support Center: Synthesis of Ethyl 2-(4-(methylamino)phenyl)acetate
Ticket ID: #YIELD-OPT-882 Subject: Optimization of Reaction Yield & Selectivity for N-Monomethylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary You are attempting to synthesize eth...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #YIELD-OPT-882
Subject: Optimization of Reaction Yield & Selectivity for N-Monomethylation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize ethyl 2-(4-(methylamino)phenyl)acetate from its primary amine precursor, ethyl 2-(4-aminophenyl)acetate .
The Core Problem: This transformation presents a classic "chemoselectivity vs. stability" paradox:
Selectivity: You must stop at the mono-methyl stage, preventing the formation of the di-methyl byproduct.
Stability: You must preserve the ethyl ester, which is prone to hydrolysis under the strong basic or acidic conditions often used in alkylation.
This guide replaces "trial and error" with a mechanistic approach to Reductive Amination , the industry standard for this transformation.
The Validated Protocol (The "Gold Standard")
Direct alkylation with methyl iodide (MeI) is not recommended due to uncontrollable over-alkylation. The following protocol utilizes Reductive Amination with Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride (), which allows for kinetic differentiation between the starting material and the product.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Ethyl 2-(4-aminophenyl)acetate
1.0
Substrate
Ensure free base form (not HCl salt).
Paraformaldehyde
1.1 - 1.2
Methyl Source
Depolymerizes to HCHO in situ.
NaBH₃CN (or STAB)
1.5 - 2.0
Reducing Agent
Selectively reduces imine over aldehyde.
Acetic Acid (AcOH)
Catalytic
Catalyst
Maintains pH ~6 for imine formation.
Methanol (MeOH)
Solvent
Solvent
Anhydrous preferred.
Step-by-Step Workflow
Imine Formation (The "Head Start"):
Dissolve the aniline substrate (1.0 eq) in MeOH.
Add Paraformaldehyde (1.2 eq) and catalytic AcOH.
Crucial: Stir for 2–4 hours at Room Temp (RT). This allows the equilibrium to shift toward the imine (Schiff base) before reduction begins.
is electron-withdrawing; at pH 6, it reduces the protonated imine () much faster than the neutral formaldehyde (), preventing side reactions.
Quench & Workup (Protecting the Ester):
Quench: Add saturated aqueous
slowly. Do NOT use strong bases like NaOH , which will saponify your ethyl ester to the acid.
Extraction: Extract immediately with Ethyl Acetate or DCM.
Wash: Wash organic layer with brine, dry over
.
Visualization: Reaction Logic & Pathway
The following diagram illustrates the kinetic competition occurring in your flask. To improve yield, we must favor the green path and block the red paths.
Caption: Figure 1. Kinetic pathway of reductive amination. Success depends on maximizing the Imine -> Target conversion while suppressing the secondary reaction to the Di-Methyl byproduct.
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of dimethylated byproduct (over-alkylation). How do I stop this?
Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine), making it react faster with any remaining formaldehyde.
Solution:
Starve the Reaction: Reduce Paraformaldehyde to 0.95 - 1.0 equivalents . It is better to have 5% unreacted starting material (separable) than 10% dimethyl impurity (difficult to separate).
Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of
. STAB is bulkier and less reactive, offering higher chemoselectivity for the mono-alkylation.
Q2: My yield is low because the ethyl ester is disappearing (Hydrolysis).
Root Cause: You likely used a strong base (NaOH, KOH) during the workup to neutralize the acid, or the reaction medium was too wet/acidic for too long.
Solution:
Buffer the Workup: Use Saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.0) for quenching. Never exceed pH 8.5.
Cold Quench: Perform the quench at 0°C to kinetically slow down the hydrolysis of the ester.
Q3: The reaction is stalled; I still see starting material on TLC after 24 hours.
Root Cause: Imine formation is the rate-determining step and requires acid catalysis, especially with electron-rich anilines.
Solution:
Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction. This scavenges the water produced during imine formation, driving the equilibrium forward (Le Chatelier’s principle).
Check pH: Ensure the reaction pH is roughly 5–6. If too neutral, add more Acetic Acid.
Diagnostic Flowchart
Use this logic tree to diagnose your specific yield issue.
Caption: Figure 2. Diagnostic logic for reaction optimization based on crude mixture analysis.
References
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2010). Mild and Efficient Protocol for the Reductive Amination of Aldehydes and Ketones. Journal of the Iranian Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 2-(4-(methylamino)phenyl)acetateTopic: Identification, Purification, and Stability Protocols
Ticket ID: EMAPA-PUR-001
Status: Open
Analyst: Senior Application Scientist[1][2]
Introduction: The Molecule & The Challenge
You are working with Ethyl 2-(4-(methylamino)phenyl)acetate (EMAPA).[2] This molecule presents a dual-challenge in purification: it contains a hydrolytically sensitive ester and an oxidation-prone secondary aromatic amine .[2]
Common impurities arise from its synthesis (often reduction of nitro-aromatics or methylation of anilines) and storage.[2] This guide treats the purification process not as a recipe, but as a logic gate system to isolate your target with >98% purity.
Module 2: Chemical Remediation (The "Hands-On" Purification)
Q: I cannot separate the primary amine impurity (des-methyl) via standard extraction. Why?
A: You are fighting physics. The pKa difference between an aniline (~4.[2]6) and an N-methyl aniline (~4.[1][2]85) is too narrow for effective acid-base extraction [1].[1][2] Both will protonate and extract into the aqueous layer at pH 3, and both will extract into organic at pH 6.[1]
The Solution: Chemoselective Scavenging
Instead of extraction, use chemical derivatization to alter the polarity of the impurity.
Protocol: The Benzaldehyde Shift (Schiff Base Method)
This method targets the primary amine impurity (Ethyl 2-(4-aminophenyl)acetate) without affecting your secondary amine product.[2]
Quantify: Estimate the % of primary amine impurity via HPLC.
React: Dissolve crude mixture in DCM. Add 1.1 equivalents (relative to the impurity) of Benzaldehyde .[2]
Stir: Stir at RT for 1 hour with MgSO₄ (to absorb water).
Mechanism: The primary amine reacts to form a Schiff Base (Imine) .[1][2] The secondary amine (your product) cannot form an imine.[2]
Purify: The resulting Imine is significantly less polar and structurally distinct.[1][2] It will now separate easily from your product during flash chromatography (moving much faster in non-polar solvents) or can be hydrolyzed back if needed (though usually, we discard it).[1][2]
Module 3: Chromatographic & Physical Isolation
Q: The oil is turning brown/red during column chromatography. How do I stop this?
A: Anilines are notorious for oxidizing on silica gel, which is slightly acidic and promotes radical formation.[1][2] The "browning" is the formation of quinone-imines and azo-coupling products.
Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (TEA) .[1][2]
The "Neutral" Layer: This neutralizes acidic silanol sites that catalyze oxidation and cause peak tailing.[1][2]
Eluent: Run your column with Hexanes/Ethyl Acetate (gradient) + 0.5% TEA .
Note: The TEA ensures the amine stays deprotonated (neutral), sharpening the peak shape.
Q: Can I recrystallize this ester?
A: Yes, but esters of N-methyl anilines often form "oils" due to low melting points.[1][2]
Solvent System: Ethanol/Water is risky (hydrolysis).[1][2]
Recommended:Heptane/Toluene or Hexane/MTBE .[1][2]
Technique: Dissolve in minimum hot Toluene; add Heptane until cloudy. Cool slowly to -20°C. If it oils out, seed with a crystal from a previous batch or scratch the glass.[1][2]
Module 4: Visualization of Workflows
Figure 1: Impurity Identification Logic Gate
Caption: Decision tree for identifying impurities based on retention time (Rt) relative to the main peak on Reverse Phase (C18) HPLC.
optimization of reaction conditions for ethyl 2-(4-(methylamino)phenyl)acetate synthesis
Technical Support Center: Synthesis & Process Optimization Ticket ID: #OPT-8829-EMA Subject: Optimization of reaction conditions for ethyl 2-(4-(methylamino)phenyl)acetate synthesis Status: Open Assigned Specialist: Dr....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Process OptimizationTicket ID: #OPT-8829-EMA
Subject: Optimization of reaction conditions for ethyl 2-(4-(methylamino)phenyl)acetate synthesis
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize ethyl 2-(4-(methylamino)phenyl)acetate (CAS: 68787-97-3).[1] This is a bifunctional molecule containing a secondary aniline and a base-labile ethyl ester.
The primary challenge in this synthesis is chemoselectivity :
N-Alkylation Selectivity: Stopping at the mono-methyl amine without progressing to the N,N-dimethyl tertiary amine.
Functional Group Compatibility: Preserving the ethyl ester, which is prone to hydrolysis under aqueous basic/acidic workups or transesterification in alcoholic solvents.
Below is a technical guide structured as a troubleshooting workflow to optimize your yield and purity.
Part 1: Route Selection & Strategy (FAQ)
Q: I am currently using methyl iodide (MeI) and a base, but I see a mixture of starting material, product, and the dimethyl impurity. How do I fix this?
A: Stop using direct alkylation.
Direct alkylation of primary anilines with alkyl halides (MeI) follows a statistical distribution. The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to unavoidable over-alkylation (N,N-dimethylation).
Recommendation: Switch to Reductive Amination .
This is the industry standard for high-fidelity mono-methylation. It proceeds via an imine/iminium intermediate which allows for distinct stepwise control.
Recommended Protocol (Reductive Amination):
Reagents: Paraformaldehyde (source of HCHO) + Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).
Solvent: 1,2-Dichloroethane (DCE) or THF.
Mechanism: The aniline reacts with formaldehyde to form a hemiaminal/imine. STAB is mild enough that it reduces the imine faster than it reduces the aldehyde, but it does not reduce the ester.
Q: Can I use the Buchwald-Hartwig reaction?A: Yes, but only if you are starting from ethyl 2-(4-bromophenyl)acetate or the corresponding chloride/iodide.
Pros: Extremely high selectivity for mono-methylation.
Cons: Higher cost (Pd catalyst, ligands) and requires inert atmosphere (glovebox or Schlenk line).
Decision: If you already have the aniline (ethyl 2-(4-aminophenyl)acetate), use Reductive Amination. If you have the aryl halide, use Buchwald-Hartwig.[2][3]
Part 2: Optimization Protocol (Step-by-Step)
Method A: Reductive Amination (The "Gold Standard")
Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.
Procedure:
Dissolve the aniline substrate in DCE (0.1 M concentration) under N₂.
Add Paraformaldehyde (1.05 equiv). Stir for 30 mins at Room Temperature (RT) to allow hemiaminal formation.
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
Add Acetic Acid (1.0 equiv).
Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.
Quench: Add saturated aqueous NaHCO₃ (slowly, gas evolution).
Extraction: Extract with DCM. Wash organic layer with brine.[4] Dry over Na₂SO₄.[5]
Comparative Analysis of Reducing Agents
Reducing Agent
Selectivity (Mono vs Di)
Ester Compatibility
Toxicity
Recommendation
NaBH₄
Low (Fast reduction)
High
Low
Not Recommended (Too aggressive, messy)
NaCNBH₃
High
High
High (Cyanide)
Alternative (If STAB fails; requires pH 6 control)
NaBH(OAc)₃
Excellent
Excellent
Low
Primary Choice (Self-buffering, mild)
H₂ / Pd/C
Moderate
Moderate
Low
Avoid (Risk of reducing aromatic ring or hydrogenolysis)
Part 3: Troubleshooting Guide
Q: I am seeing ~15% of the N,N-dimethyl impurity. How do I remove it?A: Diagnosis: You likely possess a "hot" reaction where the imine formed from the product reacts again with excess formaldehyde.
Corrective Actions:
Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of Paraformaldehyde. Do not use a large excess.
Addition Order: Add the reductant after the aldehyde has had time to equilibrate, or add the aldehyde slowly via syringe pump if using aqueous conditions (not recommended here).
Purification: The secondary amine (product) and tertiary amine (impurity) have different polarities.
TLC System: 20% EtOAc in Hexanes.
Trick: If separation is difficult, acetylate the crude mixture with Acetic Anhydride (1.0 eq). The secondary amine (product) will form an amide (N-methyl-N-acetyl), while the tertiary amine (impurity) will not react. This changes the Rf significantly. Note: This adds a deprotection step, so use only as a last resort.
Q: My ester is hydrolyzing to the carboxylic acid (Ethyl 2-(...) -> 2-(...)-acetic acid).A: Diagnosis: Your workup or reaction pH is too extreme.
Corrective Actions:
Avoid Aqueous Formalin: Formalin is ~37% HCHO and ~63% water/methanol. The water promotes hydrolysis. Use solid Paraformaldehyde.
Quench Gently: Do not use strong bases like NaOH (1M) to quench. Use saturated NaHCO₃ (pH ~8-9).
Solvent: Ensure your DCE or THF is dry.
Part 4: Visualizing the Logic
The following diagram illustrates the decision matrix for synthesis and troubleshooting.
Caption: Decision tree for synthetic route selection and troubleshooting common impurity profiles in N-methylation of aniline esters.
References
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Ghorbani-Vaghei, R., et al. (2013). "Reductive amination of aldehydes and ketones with sodium borohydride using silica chloride as a heterogeneous catalyst." Tetrahedron Letters, 54(18), 2267-2270.
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
Templ, J., & Schnürch, M. (2024).[9] "A Guide for Mono-Selective N-Methylation... of Primary Amines." Chemistry - A European Journal.[9] (Review of modern mono-methylation techniques).
Technical Support Center: Troubleshooting Crystallization of Ethyl 2-(4-(methylamino)phenyl)acetate
Executive Summary & Diagnostic Phase You are likely encountering difficulties crystallizing Ethyl 2-(4-(methylamino)phenyl)acetate due to two intrinsic molecular features: the ester moiety (which lowers lattice energy, o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Phase
You are likely encountering difficulties crystallizing Ethyl 2-(4-(methylamino)phenyl)acetate due to two intrinsic molecular features: the ester moiety (which lowers lattice energy, often leading to low melting points) and the secondary amine (prone to oxidation and hydrogen-bonding complications).[1][2][3]
Common symptoms for this compound include:
Oiling Out: The product separates as a second liquid phase rather than a solid.[1][4][5][6]
Discoloration: The solution turns red/brown due to aniline oxidation.[1]
Before altering your protocol, perform this rapid diagnostic:
Diagnostic Check
Method
Pass Criteria
Fail Action
Purity Profile
HPLC / TLC
>95% Purity
Purify first. If <90%, crystallization will likely fail. Perform column chromatography.
Solvent Residue
1H NMR
<1% Residual Solvent
Dry completely. Trapped solvent acts as a plasticizer, lowering MP.[1]
Oxidation State
Visual
Pale Yellow / White
Decolorize. If dark brown, oxidation products are inhibiting nucleation.[1]
Troubleshooting Modules (Q&A Format)
Module A: The "Oiling Out" Phenomenon
User Question: My compound separates as a milky oil droplets at the bottom of the flask upon cooling, not crystals. Why is this happening?
Scientist's Analysis:
Oiling out (Liquid-Liquid Phase Separation) occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the temperature of the solution drops below the "oiling out limit" but remains above the crystal's melting point in that solvent mixture.[1] For amino-esters, trace impurities often depress the melting point significantly, making the "oil" the thermodynamically stable phase.[3]
Corrective Protocol:
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.
Temperature Control: Cool the solution extremely slowly (e.g., 1°C/min) to a temperature 5-10°C above where the oil previously appeared.
Seeding (Critical): Add seed crystals at this elevated temperature. If you lack seeds, scratch the glass interface vigorously with a glass rod to induce nucleation before the oil phase forms.
Solvent Adjustment: If using a binary system (e.g., Ethanol/Water), reduce the amount of anti-solvent (Water).[1] High anti-solvent ratios often force rapid phase separation (oiling) rather than crystallization.[1]
Module B: Discoloration & Oxidation
User Question: The product is turning reddish-brown during the hot filtration step.
Scientist's Analysis:
The 4-(methylamino)phenyl motif is an electron-rich aniline derivative.[1][2][3] It is highly susceptible to oxidation by atmospheric oxygen, especially in solution at high temperatures.[1] Oxidized impurities (quinones/azo compounds) act as "crystal poisons," binding to growing crystal faces and arresting growth.[1]
Corrective Protocol:
Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.[1]
Acidic Shielding (Optional): Adding a trace amount of antioxidant (e.g., ascorbic acid) or working under slightly acidic conditions can suppress amine oxidation, though this may affect solubility.[1]
Activated Charcoal: If the solution is already dark, treat with activated charcoal (5% w/w) at 50°C for 15 minutes, then filter through Celite. Note: Do not boil with charcoal for prolonged periods as this can hydrolyze the ester.[1]
Module C: The "Rescue" Strategy (Salt Formation)
User Question: I cannot get the neutral molecule to solidify; it remains a gum. What is the ultimate fix?
Scientist's Analysis:
Neutral amino esters often have low melting points (close to room temperature).[1] A proven strategy in drug development is to crystallize the salt form instead.[1] Salts (HCl, Oxalate, Tosylate) introduce strong ionic lattice forces, dramatically raising the melting point and driving crystallization.
Corrective Protocol:
Dissolve the crude oil in dry Diethyl Ether or Ethyl Acetate .[1]
Cool to 0°C.
Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.
The Hydrochloride salt should precipitate instantly as a white solid.[1][2]
Filter and wash with ether.[1][2] This purifies the compound significantly.[1] You can neutralize it back to the free base later if strictly required.[3]
Recommended Solvent Systems
Based on the polarity of ethyl 2-(4-(methylamino)phenyl)acetate (LogP ~1.4 - 1.8), the following systems are thermodynamically favored:
Solvent System
Type
Ratio (v/v)
Mechanism
Ethanol / Water
Anti-solvent
5:1 to 10:1
Standard polarity shift.[1][2][3] Risk: Hydrolysis if heated too long.[1]
Ethyl Acetate / Hexanes
Anti-solvent
1:3
Good for removing non-polar impurities.[1] Low risk of oiling out.[1]
Toluene
Single Solvent
N/A
High temperature solubility, poor low temp solubility.[1] Good for purification.
IPA (Isopropyl Alcohol)
Single Solvent
N/A
Gentle cooling crystallization.[1] Often yields better crystal habit (needles).[1]
Visual Troubleshooting Workflow
The following logic tree guides your decision-making process based on visual observation.
Figure 1: Decision logic for troubleshooting amino-ester crystallization. Note the "Salt Formation" pathway as a primary rescue strategy for persistent oils.[3]
Detailed Experimental Protocol (Self-Validating)
Standard Recrystallization (Anti-Solvent Method)[1]
Objective: Purify neutral ethyl 2-(4-(methylamino)phenyl)acetate without hydrolysis.
Dissolution:
Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.
Add Ethanol (absolute) dropwise while heating to 50°C.[1]
Validation: Stop adding solvent the moment the solid dissolves. Total volume should be <5 mL.[1][2]
Filtration (Impurity Removal):
If the solution is dark, add 50 mg activated charcoal. Stir 5 mins.
Filter hot through a pre-warmed glass funnel (or syringe filter) to remove charcoal/dust.[1]
Nucleation Point:
Reheat filtrate to 50°C if precipitation occurred.[1][2]
Add Water (anti-solvent) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
BenchChem. (2025).[1][4] Technical Support Center: Refining Crystallization Methods for High-Purity Amino Esters. Retrieved from [1]
Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [1]
PubChem. (2025).[1][7][8] Ethyl 2-(4-(methylamino)phenyl)acetate (CAS 68787-97-3) Compound Summary.[1][2][3][9] National Library of Medicine.[1][2] Retrieved from [1]
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Impurities.[1][2][4][6] Retrieved from [1]
Sigma-Aldrich. (2025).[1][2] Ethyl Phenylacetate Derivatives: Properties and Handling.[1][2] Retrieved from [1][2][3]
impurity profiling of ethyl 2-(4-(methylamino)phenyl)acetate batches
Impurity Profiling of Ethyl 2-(4-(methylamino)phenyl)acetate Batches A Comparative Technical Guide for Pharmaceutical Intermediates Executive Summary & Core Directive Objective: This guide objectively compares the impuri...
Author: BenchChem Technical Support Team. Date: February 2026
Impurity Profiling of Ethyl 2-(4-(methylamino)phenyl)acetate Batches
A Comparative Technical Guide for Pharmaceutical Intermediates
Executive Summary & Core Directive
Objective: This guide objectively compares the impurity profiles of Ethyl 2-(4-(methylamino)phenyl)acetate (CAS: 68787-97-3) batches produced via two distinct synthetic routes: Reductive Amination (Method A) and Direct Alkylation (Method B) .[1]
Verdict: While Method B (Direct Alkylation) offers a lower upfront cost, it introduces critical N,N-dialkylated impurities that are difficult to remove via standard crystallization. Method A (Reductive Amination) is the superior choice for pharmaceutical applications, yielding a purity profile >99.5% with controllable mono-methylated specificity.
Technical Context & Impurity Landscape
Ethyl 2-(4-(methylamino)phenyl)acetate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. Its quality is defined not just by assay (>98%), but by the absence of specific structural analogues that compete in downstream coupling reactions.
The Impurity Spectrum
The following impurities are the primary differentiators between batch qualities:
Impurity Code
Chemical Name
Origin
Criticality
IMP-A
Ethyl 2-(4-aminophenyl)acetate
Unreacted Starting Material
High (Competes in acylation)
IMP-B
Ethyl 2-(4-(dimethylamino)phenyl)acetate
Over-alkylation Side Product
Critical (Difficult to separate)
IMP-C
2-(4-(methylamino)phenyl)acetic acid
Hydrolysis Degradant
Medium (Process induced)
IMP-D
Ethyl 2-(4-nitrophenyl)acetate
Precursor Carryover
High (Genotoxic potential)
Comparative Analysis: Method A vs. Method B
Scenario
Batch A: Produced via Reductive Amination of Ethyl 2-(4-aminophenyl)acetate using Formaldehyde/H₂/Pd-C.
Batch B: Produced via Direct Alkylation using Methyl Iodide (MeI) and Base.
Performance Data
Metric
Batch A (Reductive Amination)
Batch B (Direct Alkylation)
Assay (HPLC)
99.6%
96.8%
IMP-A (Unreacted Amine)
< 0.1%
1.5%
IMP-B (Dimethyl)
Not Detected
1.2%
IMP-C (Acid)
0.2%
0.4%
Purification Yield
92% (Simple Crystallization)
75% (Requires Column Chromatography)
Thermal Stability
High
Moderate (Trace Iodine promotes degradation)
Expert Insight (Causality)
Method A Superiority: Reductive amination proceeds via an imine intermediate. Once the mono-methyl amine is formed, it is sterically less reactive to further imine formation compared to the primary amine, naturally limiting over-alkylation.
Method B Failure Mode: In direct alkylation, the product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive effect of the methyl group. This leads to a runaway reaction forming significant amounts of IMP-B (N,N-dimethyl), which has very similar solubility properties to the target, making purification inefficient.
Visualization: Impurity Pathways
The following diagram maps the chemical origins of the impurities described above.
Caption: Chemical genesis of critical impurities. Note the direct pathway from Target to IMP-B in uncontrolled alkylation.
Self-Validating System: This method uses a resolution check solution containing both the target and IMP-B to ensure separation efficiency (Resolution > 1.5).
Instrument: UHPLC System with PDA Detector (254 nm).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
Mobile Phase:
A: 0.1% Formic Acid in Water (Buffer).
B: Acetonitrile (Organic).
Gradient Program:
Time (min)
% A
% B
Flow Rate (mL/min)
0.0
95
5
0.4
2.0
95
5
0.4
10.0
10
90
0.4
12.0
10
90
0.4
12.1
95
5
0.4
| 15.0 | 95 | 5 | 0.4 |
Sample Preparation:
Dissolve 10 mg of sample in 10 mL of Acetonitrile/Water (50:50).
Filter through a 0.22 µm PTFE filter.
Inject 2 µL.
Acceptance Criteria:
IMP-A: RRT (Relative Retention Time) ~0.85
Target: RRT 1.00
IMP-B: RRT ~1.15
IMP-C: RRT ~0.60 (Elutes early due to polarity)
Protocol 2: Rapid Identification of IMP-C (Acid Detection)
Since ester hydrolysis (IMP-C) can occur during storage, a rapid check is necessary.
Dissolve 50 mg of sample in 2 mL neutral ethanol.
Add 1 drop of Bromothymol Blue indicator.
Result: A yellow color indicates significant presence of IMP-C (Acid). A blue/green color indicates acceptable ester integrity.
Analytical Workflow Diagram
Caption: Decision tree for batch release based on impurity thresholds.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217355, Ethyl 2-(4-(methylamino)phenyl)acetate. Retrieved from [Link]
Organic Syntheses (2014). Ethyl Phenylacetate Synthesis and General Esterification Protocols. Organic Syntheses, Coll.[2] Vol. 1, p.107.[2] Retrieved from [Link]
Sielc Technologies (2026). Separation of N-Methylaniline and Impurities on Newcrom R1 HPLC column. Retrieved from [Link]
comparative analysis of synthesis routes for ethyl 2-(4-(methylamino)phenyl)acetate
A Comparative Guide to the Synthesis of Ethyl 2-(4-(methylamino)phenyl)acetate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-(methylamino)phenyl)acetate is a valuable chemical in...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Synthesis of Ethyl 2-(4-(methylamino)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(methylamino)phenyl)acetate is a valuable chemical intermediate, frequently employed as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a secondary aniline and an ethyl ester, presents unique synthetic challenges, primarily concerning selectivity and reaction efficiency. This guide provides an in-depth comparative analysis of the principal synthetic routes to this target molecule. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each pathway, supported by detailed experimental protocols and quantitative data to inform your synthetic strategy.
Overview of Synthetic Strategies
The synthesis of ethyl 2-(4-(methylamino)phenyl)acetate can be broadly approached from two distinct retrosynthetic disconnections. The choice of strategy profoundly impacts reagent cost, scalability, and the final product's purity profile.
Route 1: N-Methylation of a Pre-existing Primary Amine. This convergent approach begins with ethyl 2-(4-aminophenyl)acetate and introduces the methyl group in a subsequent step. This route is often favored for its atom economy but faces challenges in controlling the degree of methylation.
Route 2: C-N Cross-Coupling. This strategy involves forming the crucial aryl-nitrogen bond directly using a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination. This method offers high selectivity but introduces considerations of catalyst cost and potential metal contamination.
Caption: High-level overview of the two primary synthetic strategies.
Route 1: N-Methylation of Ethyl 2-(4-aminophenyl)acetate
This pathway is predicated on the availability of the primary amine precursor, ethyl 2-(4-aminophenyl)acetate.
Part A: Synthesis of the Primary Amine Precursor
The most common and cost-effective method for synthesizing the starting material is the reduction of the corresponding nitro compound, ethyl 2-(4-nitrophenyl)acetate. While various reducing agents (e.g., H₂/Pd-C, SnCl₂) can be used, reduction with iron powder in the presence of an electrolyte like ammonium chloride is often preferred for its safety, low cost, and operational simplicity on a large scale.[1][2]
Caption: Synthesis of the key precursor via nitro group reduction.
Experimental Protocol: Synthesis of Ethyl 2-(4-aminophenyl)acetate [1]
To a round-bottom flask containing ethyl 2-(4-nitrophenyl)acetate (1.0 equiv), add a 1:1 mixture of ethanol and water.
Add ammonium chloride (3.0 equiv) and stir the mixture at reflux for 30 minutes.
Carefully add iron powder (3.0 equiv) portion-wise to the refluxing mixture.
Continue to reflux for an additional 4 hours, monitoring the reaction by TLC.
Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
Concentrate the filtrate under reduced pressure to remove ethanol.
Extract the aqueous residue with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Part B: N-Methylation Methodologies
With the primary amine in hand, the next critical step is the introduction of a single methyl group. This presents a significant selectivity challenge, as over-methylation to the tertiary amine (N,N-dimethyl) is a common and often thermodynamically favored side reaction.
The Eschweiler-Clarke reaction is a classic method for N-methylation, utilizing an excess of formic acid and formaldehyde.[3][4]
Mechanistic Insight: The reaction proceeds via the formation of an imine between the primary amine and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, releasing carbon dioxide in an irreversible step.[5] The newly formed secondary amine can then react again with formaldehyde and formic acid to yield the tertiary amine. The formation of the tertiary amine is often more favorable than the secondary amine.[3] Consequently, this method almost exclusively yields the N,N-dimethylated product when starting from a primary amine, making it unsuitable for the selective synthesis of the desired secondary amine.[3][5]
A more controlled approach to N-methylation involves reductive amination using a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]
Causality of Reagent Choice: These reagents are selective for the reduction of the protonated imine (iminium ion) intermediate over the starting carbonyl (formaldehyde).[6][8] This selectivity is crucial because it allows the reduction to occur in the presence of unreacted formaldehyde, preventing the wasteful reduction of the aldehyde. The reaction is typically run under mildly acidic conditions to promote imine formation.[6] However, even with careful control of stoichiometry (e.g., using only one equivalent of formaldehyde), competitive formation of the tertiary amine remains a significant challenge due to the higher nucleophilicity of the secondary amine product compared to the primary amine starting material.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.2 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by adding water and concentrate under reduced pressure to remove the organic solvent.
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
The crude product will likely be a mixture of starting material, desired product, and the N,N-dimethylated byproduct, requiring careful purification by column chromatography.
This modern approach constructs the C-N bond directly by coupling an aryl halide with methylamine, offering a highly selective alternative to the N-methylation routes.[9][10]
Part A: Synthesis of the Aryl Halide Precursor
The required starting material, ethyl 2-(4-bromophenyl)acetate, can be readily prepared from commercially available 4-bromophenylacetic acid via Fischer esterification.[11]
Mechanistic Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water that is formed.[13]
Caption: Selective synthesis via palladium-catalyzed C-N cross-coupling.
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and sodium tert-butoxide (1.4 equiv).
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add anhydrous toluene, followed by ethyl 2-(4-bromophenyl)acetate (1.0 equiv).
Add a solution of methylamine (1.5 equiv, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base).
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C, monitoring by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite to remove palladium residues.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography to yield the pure secondary amine.
Comparative Analysis
The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, cost, and purity.
Parameter
Route 1: N-Methylation
Route 2: Buchwald-Hartwig Amination
Selectivity
Low. Significant formation of N,N-dimethyl byproduct is common and difficult to avoid.
High. Directly and selectively forms the desired secondary amine.
Overall Yield
Moderate to low, highly dependent on the success of chromatographic separation.
Residual palladium, which must be removed for pharmaceutical applications.
Conclusion and Recommendations
Both synthetic strategies offer viable pathways to ethyl 2-(4-(methylamino)phenyl)acetate, but they present a classic trade-off between cost/simplicity and selectivity/efficiency.
Route 1 (N-Methylation) is economically attractive and utilizes classical organic reactions. However, it is severely hampered by a lack of selectivity, leading to challenging purification and lower overall yields of the desired mono-methylated product. It may be considered for initial exploratory work where material cost is the primary constraint.
Route 2 (Buchwald-Hartwig Amination) represents the state-of-the-art in C-N bond formation. [16]It provides a direct and highly selective route to the target molecule, avoiding the over-alkylation issues that plague Route 1. Despite the higher upfront cost of the catalyst system and the need for inert atmosphere techniques, the superior selectivity, higher yield, and simpler purification make it the recommended route for laboratory-scale synthesis and for applications where high purity is paramount, such as in drug development.
[14]
For professionals in drug development, the reliability and predictability of the Buchwald-Hartwig amination often outweigh the cost considerations, as it minimizes the risk of difficult-to-remove, structurally similar impurities and ensures a more robust and reproducible synthesis.
References
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
Li, G., et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂.
Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]
JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
Nguyen, V. T., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Retrieved from [Link]
DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]
Selva, M., et al. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Retrieved from [Link]
Google Patents. (n.d.). RU2270187C2 - Method for preparing n-methylaniline.
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Retrieved from [Link]
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Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(4-(methylamino)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-(methylamino)phenyl)acetate (EMPA) is a chemical compound that may be encountered in the pharmaceutical industry as a raw material,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(methylamino)phenyl)acetate (EMPA) is a chemical compound that may be encountered in the pharmaceutical industry as a raw material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The quantitative determination of EMPA is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Therefore, robust and reliable analytical methods are required. This guide provides a comprehensive overview of the validation of analytical methods for EMPA, with a focus on a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely used technique in pharmaceutical analysis.[1]
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3][4] This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), offering both theoretical explanations and practical, step-by-step protocols.[2][5]
Foundational Principles of Analytical Method Validation
The foundation of any analytical method validation is to demonstrate that the method is suitable for its intended purpose.[2][3] The ICH Q2(R1) guideline is the global standard for the validation of analytical procedures.[2][5] The core validation parameters that will be discussed in the context of an assay for EMPA are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment.
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability Testing (SST): An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[6][7][8][9]
Caption: Interconnectivity of core analytical method validation parameters.
Comparative Analysis of Analytical Techniques for EMPA
While various analytical techniques could potentially be used for the analysis of EMPA, High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice for non-volatile and UV-absorbing compounds like EMPA.[1]
Analytical Technique
Advantages for EMPA Analysis
Disadvantages for EMPA Analysis
HPLC-UV
High resolution and sensitivity, widely available, suitable for non-volatile compounds, quantitative accuracy and precision.[1]
Requires solvent consumption, may require more complex method development.
Gas Chromatography (GC)
High efficiency for volatile compounds.
EMPA has a relatively high boiling point, may require derivatization, potential for thermal degradation.
UV-Vis Spectroscopy
Simple, fast, and cost-effective.
Lacks specificity; cannot distinguish EMPA from other UV-absorbing compounds without chromatographic separation.
For the remainder of this guide, we will focus on the detailed validation of a hypothetical HPLC-UV method for the assay of EMPA.
In-Depth Validation Protocol for an HPLC-UV Method for EMPA Assay
This section provides a detailed, step-by-step guide for validating an HPLC-UV method for the quantification of Ethyl 2-(4-(methylamino)phenyl)acetate.
Hypothetical HPLC-UV Method
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (50:50, v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: 254 nm
Column Temperature: 30 °C
Standard Concentration: 100 µg/mL
System Suitability Testing (SST)
Before commencing any validation experiments, and prior to each analytical run, system suitability must be established to ensure the chromatographic system is performing adequately.[6][7][8][9]
Experimental Protocol:
Prepare a standard solution of EMPA at the target concentration (e.g., 100 µg/mL).
Inject the standard solution five or six times consecutively.[7]
Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
Parameter
Acceptance Criteria
%RSD of Peak Area
≤ 2.0%
%RSD of Retention Time
≤ 1.0%
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
Specificity
Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.[10] For EMPA, this would include potential impurities, degradation products, and excipients in a formulated product. Forced degradation studies are a key component of demonstrating specificity.[11][12][13][14][15]
Experimental Protocol (Forced Degradation):
Prepare solutions of EMPA and subject them to stress conditions such as:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat at 105 °C for 24 hours.
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
Analyze the stressed samples by the HPLC-UV method.
The peak for EMPA should be well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the EMPA peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship is established.[16][17]
Experimental Protocol:
Prepare a series of at least five standard solutions of EMPA covering the expected concentration range. For an assay, this is typically 80% to 120% of the test concentration.[2]
Inject each standard in triplicate.
Plot a graph of the mean peak area versus the concentration.
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Hypothetical Linearity Data:
Concentration (µg/mL)
Mean Peak Area
80
805,000
90
902,000
100
1,001,000
110
1,105,000
120
1,203,000
Acceptance Criteria:
Correlation Coefficient (R²): ≥ 0.999
Accuracy
Accuracy is the measure of how close the experimental value is to the true value and is often expressed as percent recovery.[18]
Experimental Protocol:
Prepare samples at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
For each concentration level, prepare at least three replicate samples.
Analyze the samples and calculate the percent recovery for each.
Hypothetical Accuracy Data:
Concentration Level
Theoretical (µg/mL)
Measured (µg/mL)
% Recovery
80%
80.0
79.8
99.75%
100%
100.0
100.5
100.50%
120%
120.0
119.5
99.58%
Acceptance Criteria:
Mean % Recovery: 98.0% to 102.0%
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[16]
Experimental Protocol (Repeatability):
Prepare a minimum of six samples at 100% of the test concentration.
Analyze the samples on the same day, by the same analyst, and on the same instrument.
Calculate the %RSD of the results.
Experimental Protocol (Intermediate Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD of the combined results from both studies.
Hypothetical Precision Data:
Day 1 / Analyst 1
Day 2 / Analyst 2
Mean Assay (%)
99.8
100.2
%RSD
0.5%
0.6%
Overall %RSD
\multicolumn{2}{c
}{0.8%}
Acceptance Criteria:
%RSD: ≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)
DL is the lowest concentration of analyte that can be detected, while QL is the lowest concentration that can be quantified with acceptable accuracy and precision.[19] These are crucial for impurity analysis but less so for an assay method. They can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Signal-to-Noise Ratio Method:
DL: Signal-to-Noise ratio of 3:1
QL: Signal-to-Noise ratio of 10:1
Robustness
Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in method parameters.[2]
Experimental Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.2 mL/min)
Mobile phase composition (± 2%)
Column temperature (± 5 °C)
Analyze a standard solution under each varied condition.
Assess the impact on system suitability parameters and the assay result.
Hypothetical Robustness Data:
Parameter Varied
Assay Result (% of Nominal)
System Suitability
Flow Rate (0.8 mL/min)
99.5%
Passes
Flow Rate (1.2 mL/min)
100.3%
Passes
Mobile Phase (48:52)
99.8%
Passes
Mobile Phase (52:48)
100.1%
Passes
Temperature (25 °C)
100.0%
Passes
Temperature (35 °C)
99.9%
Passes
Acceptance Criteria:
System suitability criteria are met under all varied conditions.
Assay results remain within acceptable limits (e.g., ± 2% of the initial result).
Caption: A typical workflow for analytical method validation.
Data Interpretation and Acceptance Criteria Summary
The following table summarizes the typical acceptance criteria for the validation of an HPLC assay method for EMPA, based on ICH guidelines.
Validation Parameter
Acceptance Criteria
System Suitability
%RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000
Specificity
Peak is resolved from all other components; Peak purity passes.
Linearity
Correlation coefficient (R²) ≥ 0.999
Range
80% to 120% of the test concentration
Accuracy
Mean % Recovery: 98.0% to 102.0%
Precision (Repeatability & Intermediate)
%RSD ≤ 2.0%
Robustness
System suitability passes under all varied conditions.
Conclusion
The validation of an analytical method for Ethyl 2-(4-(methylamino)phenyl)acetate is a systematic and documented process that is essential for ensuring the quality and consistency of pharmaceutical products. By following the principles and protocols outlined in this guide, which are based on the internationally recognized ICH Q2(R1) guideline, researchers and scientists can confidently establish the suitability of their analytical methods for their intended purpose. A thoroughly validated method provides a high degree of assurance in the reliability of the analytical data generated.
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A Spectroscopic Guide to Substituted Ethyl Phenylacetate Derivatives: Unveiling Electronic Effects
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure and electronic properties is paramount. Substituted ethyl phenylacetate derivatives are a comm...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure and electronic properties is paramount. Substituted ethyl phenylacetate derivatives are a common scaffold in organic synthesis and medicinal chemistry, where the nature and position of substituents on the phenyl ring can dramatically alter biological activity. Spectroscopic analysis is the cornerstone of characterizing these molecules, providing a detailed fingerprint of their chemical environment.
This guide offers an in-depth comparison of how different substituents on the ethyl phenylacetate framework influence its spectroscopic signatures. We will delve into the causality behind the observed spectral shifts in Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our interpretations in the fundamental principles of physical organic chemistry.
The Language of Electrons: Substituent Effects
The electronic character of a substituent on the phenyl ring dictates the electron density distribution across the entire molecule. This influence is primarily exerted through two mechanisms:
Inductive Effects (I): The polarization of a sigma (σ) bond due to the electronegativity of a nearby atom. Electron-withdrawing groups (e.g., -NO₂, -Cl) pull electron density through σ-bonds (-I effect), while alkyl groups donate electron density (+I effect).
Resonance Effects (M or R): The delocalization of pi (π) electrons between the substituent and the aromatic ring. This effect can be electron-donating (+M, e.g., -OCH₃, -NH₂) or electron-withdrawing (-M, e.g., -NO₂, -CN).
These electronic perturbations are not uniform and their impact is most pronounced at the ortho and para positions relative to the substituent. The Hammett equation provides a quantitative framework for correlating these electronic effects with reaction rates and, as we will see, spectroscopic parameters.[1][2] A substituent's Hammett constant (σ) is a measure of the electronic influence of that substituent, which can be correlated with changes in chemical shifts and vibrational frequencies.[3][4]
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is exceptionally sensitive to the electronic environment of hydrogen nuclei. For ethyl phenylacetate derivatives, we are particularly interested in the benzylic protons (-CH₂-) and the aromatic protons.
An electron-withdrawing group (EWG) decreases the electron density around nearby protons, "deshielding" them from the applied magnetic field. This results in a downfield shift to a higher ppm value. Conversely, an electron-donating group (EDG) increases electron density, "shielding" the protons and causing an upfield shift to a lower ppm value.
Workflow for ¹H NMR Analysis
Caption: General workflow for acquiring a ¹H NMR spectrum.
Note: Data are approximate and can vary slightly based on solvent and concentration. Data for unsubstituted, 4-methyl, 4-methoxy, and 4-chloro derivatives are representative values based on typical spectra.
Interpretation:
As expected, the electron-donating -CH₃ and -OCH₃ groups cause a slight upfield shift of the benzylic protons compared to the unsubstituted parent compound. The weakly electron-withdrawing -Cl group results in a negligible shift. In contrast, the strongly electron-withdrawing nitro group (-NO₂) at the para position causes a significant downfield shift.[5] When the nitro group is moved to the ortho position, the downfield shift is even more pronounced due to the closer proximity of its powerful inductive effect.[6]
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
Carbon-13 NMR provides insight into the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C=O), the benzylic carbon (-CH₂-), and the aromatic carbons are all influenced by substituent effects.
Note: Data are compiled from various sources and may show slight variations.[3][7][8] C-ipso refers to the aromatic carbon directly attached to the -CH₂COOEt group.
Interpretation:
The trends in ¹³C NMR are more complex.
Carbonyl Carbon (C=O): The effect on the distant carbonyl carbon is minimal across the different para-substituted derivatives.
Benzylic Carbon (-CH₂-): The benzylic carbon shows a clearer trend. The electron-donating -OCH₃ group shields this carbon (upfield shift), while the electron-withdrawing groups have a less predictable effect at this distance. The ortho-nitro group, however, causes a notable upfield shift, which may be due to complex steric and electronic interactions altering the conformation.[8]
Ipso-Carbon (C-ipso): The aromatic carbon directly attached to the side chain shows a strong response. Electron-donating groups shield this carbon, causing a significant upfield shift (e.g., -OCH₃), while electron-withdrawing groups deshield it, causing a downfield shift (e.g., -NO₂).
IR spectroscopy measures the vibrational frequencies of chemical bonds. The most informative peak for ethyl phenylacetate derivatives is the strong carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹. The exact position of this peak is sensitive to the electronic effects transmitted from the phenyl ring.
Electron-withdrawing groups increase the force constant of the C=O bond through an inductive effect, leading to a shift to a higher wavenumber (frequency). Electron-donating groups have the opposite effect.[9]
Electronic Effects on Carbonyl Stretch
Caption: Influence of substituents on the C=O stretching frequency.
Note: Values are typical for liquid film or solution spectra and compiled from various sources.[7][10][11]
Interpretation:
The data clearly illustrates the expected trend. The electron-donating methyl and methoxy groups cause a slight shift to lower wavenumbers (lower energy), while the electron-withdrawing chloro and nitro groups shift the carbonyl absorption to higher wavenumbers. These shifts, though small, are reproducible and directly correlate with the substituent's electronic character.
Mass Spectrometry: Mapping Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl phenylacetate and its derivatives, the molecular ion peak (M⁺) is typically observed. A dominant fragmentation pathway is the cleavage of the bond between the benzylic carbon and the phenyl ring, leading to the formation of a stable tropylium ion or a substituted tropylium ion.
The most intense peak in the mass spectrum of ethyl phenylacetate is often at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺.[12] For substituted derivatives, this peak will shift according to the mass of the substituent.
Note: Data compiled from various sources.[7][8][12] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks for the molecular ion and chlorine-containing fragments.
Interpretation:
The fragmentation is highly diagnostic. For para-substituted methyl and chloro derivatives, the base peak corresponds to the substituted tropylium ion, allowing for easy identification of the substituent and its mass. Interestingly, for ethyl 2-nitrophenylacetate, a different fragmentation dominates. The loss of the ethoxy radical (-OEt) to form an acylium ion at m/z 164 is favored, a phenomenon known as the "ortho effect," where the ortho-substituent interacts with the side chain to promote a specific fragmentation pathway.
Experimental Protocols
Achieving high-quality, reproducible spectroscopic data is contingent on meticulous sample preparation and standardized instrument operation.
Protocol 1: NMR Sample Preparation
This protocol is suitable for ¹H and ¹³C NMR analysis of small organic molecules.
Sample Weighing: Accurately weigh 5-10 mg of the ethyl phenylacetate derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[13][14]
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[15] Ensure the solvent does not contain peaks that would obscure sample signals.[16][17]
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[18]
Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[19]
Standardization: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.[15]
Final Steps: Cap the NMR tube securely, wipe the outside clean, and label it clearly before inserting it into the spectrometer.[18]
This protocol is for acquiring an IR spectrum of a pure liquid sample using a transmission cell.
Cell Preparation: Ensure the salt plates (e.g., NaCl or KBr) of the demountable cell are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture from fingerprints.
Sample Application: Place one drop of the liquid ethyl phenylacetate derivative onto the center of one salt plate.[20]
Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
Mounting: Place the assembled plates into the spectrometer's sample holder.
Background Scan: Run a background spectrum of the empty instrument (air) before running the sample.
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.[21] Clean the plates thoroughly with a dry, volatile solvent (e.g., dichloromethane or anhydrous acetone) immediately after use.[20]
Protocol 3: Mass Spectrometry (Direct Infusion EI) Sample Preparation
This protocol describes the analysis of a volatile liquid sample via Electron Ionization.
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.
Instrument Setup: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.[22]
Sample Introduction: Introduce the sample into the ion source. For volatile liquids, this is often done via a gas chromatography (GC) inlet or a direct insertion probe.[23]
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to include the expected molecular ion and key fragments.
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of substituted ethyl phenylacetate derivatives provides a clear and quantitative picture of how electronic effects govern molecular properties. By systematically comparing ¹H NMR, ¹³C NMR, IR, and MS data, we can directly observe the consequences of inductive and resonance effects imparted by various substituents. Deshielding of protons in NMR, shifts in carbonyl stretching frequencies in IR, and predictable fragmentation patterns in MS all serve as powerful diagnostic tools. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these important chemical entities, enabling more informed decisions in synthesis and drug development.
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